Dimethyl-bisphenol A
Description
Propriétés
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYIBEYSBXIQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347091 | |
| Record name | 2,2-bis(4-methoxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-83-8 | |
| Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-bis(4-methoxyphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Dimethyl-bisphenol A
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The term "dimethyl-bisphenol A" can be ambiguous. This guide focuses on the compound scientifically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, often referred to as tetramethylbisphenol A (TMBPA). This analogue of bisphenol A (BPA) is synthesized from 2,6-dimethylphenol and acetone.[1][2] TMBPA is a significant monomer in the production of specialized polycarbonates and epoxy resins, imparting properties such as enhanced thermal stability.[3] This document provides a comprehensive overview of its synthesis and detailed characterization methods for professionals in chemical research and materials science.
Synthesis of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
The primary route for synthesizing TMBPA is the acid-catalyzed condensation reaction between 2,6-dimethylphenol and acetone. This electrophilic substitution reaction is analogous to the synthesis of Bisphenol A from phenol and acetone.[4][5]
Reaction Pathway
The synthesis involves the reaction of two equivalents of 2,6-dimethylphenol with one equivalent of acetone, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]
Experimental Protocol: Synthesis
The following protocol is adapted from established laboratory procedures for the synthesis of bisphenols.[6]
-
Reaction Setup: To a stirred mixture of 2,6-dimethylphenol (e.g., 5.0 g, 41.0 mmol) and acetone (e.g., 94.0 mmol) in a non-polar solvent like light petroleum (40 ml), add the acid catalyst.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, e.g., 1.5 ml, 98%) over a period of 15 minutes at room temperature (27°C). Maintain stirring.
-
Reaction: Continue stirring the mixture for the appropriate time as determined by reaction monitoring (e.g., via TLC).
-
Quenching: Dilute the reaction mixture with a large volume of water (e.g., 10 times the initial volume) and stir for an additional 15 minutes to precipitate the crude product.
-
Isolation: Filter the resulting solid using a Buchner funnel and wash thoroughly with water to remove any remaining acid and unreacted starting materials.
-
Drying: Dry the crude product under vacuum at 85-90°C.
-
Purification: Purify the crude TMBPA by flash chromatography using a suitable eluent system, such as ethyl acetate/hexane, to yield the final product as a white crystalline solid.[6]
Characterization of TMBPA
A combination of spectroscopic and physical methods is used to confirm the structure and purity of the synthesized TMBPA. The overall workflow from synthesis to characterization is outlined below.
Physical and Chemical Properties
The fundamental properties of TMBPA are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | [1][6] |
| Synonyms | Tetramethylbisphenol A (TMBPA) | [3] |
| CAS Number | 5613-46-7 | [1][6] |
| Molecular Formula | C₁₉H₂₄O₂ | [1][6] |
| Molecular Weight | 284.39 g/mol | [1][6] |
| Appearance | White crystalline solid | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are predicted below based on the structures of similar compounds.[7][8]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 9.0 - 9.5 | Singlet | 2H, Phenolic -OH |
| ~ 6.5 - 7.0 | Singlet | 4H, Aromatic C-H | |
| ~ 2.2 - 2.3 | Singlet | 12H, Ar-CH₃ | |
| ~ 1.6 - 1.7 | Singlet | 6H, Isopropylidene -C(CH₃)₂ | |
| ¹³C NMR | ~ 150 - 155 | Singlet | C-OH |
| ~ 140 - 145 | Singlet | Quaternary aromatic C | |
| ~ 125 - 130 | Singlet | Aromatic C-H | |
| ~ 120 - 125 | Singlet | Quaternary aromatic C-CH₃ | |
| ~ 40 - 45 | Singlet | Isopropylidene -C(CH₃)₂ | |
| ~ 30 - 35 | Singlet | Isopropylidene -C(CH₃)₂ | |
| ~ 15 - 20 | Singlet | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the TMBPA molecule. The expected absorption bands are detailed below.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH₃) |
| 3010 - 3100 | Weak-Medium | C-H Stretch | Aromatic (C-H) |
| 1500 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1150 - 1250 | Strong | C-O Stretch | Phenolic C-O |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Analysis is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).[11][12][13]
| m/z Value | Ion | Description |
| 284.39 | [M]⁺ | Molecular ion peak corresponding to the exact mass of TMBPA. |
| 269 | [M - CH₃]⁺ | Loss of a methyl group from the isopropylidene bridge; often the base peak. |
References
- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE | 5613-46-7 [m.chemicalbook.com]
- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]
- 3. 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | 5613-46-7 | FB62699 [biosynth.com]
- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography/multi-stage mass spectrometry of bisphenol A and its halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2,2',6,6'-Tetramethylbisphenol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2',6,6'-tetramethylbisphenol A (TMBPA), a significant organic compound with applications in various industrial syntheses. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and procedural workflows.
Chemical Identity and Structure
2,2',6,6'-Tetramethylbisphenol A, also known as 4,4'-Isopropylidenebis(2,6-dimethylphenol), is a derivative of bisphenol A. The four methyl groups on the phenolic rings introduce steric hindrance, which significantly influences its chemical reactivity and physical properties compared to the parent compound.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane |
| Synonyms | 4,4'-Isopropylidenebis(2,6-dimethylphenol), Tetramethylbisphenol A, Bisxylenol A |
| CAS Number | 5613-46-7[1] |
| Molecular Formula | C₁₉H₂₄O₂[1] |
| Molecular Weight | 284.39 g/mol [1] |
| Chemical Structure | ![]() |
Physicochemical Properties
The physicochemical properties of TMBPA are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Data of 2,2',6,6'-Tetramethylbisphenol A
| Property | Value | Reference |
| Physical State | White to light yellow powder/crystal | |
| Melting Point | 162-165 °C | [1] |
| Boiling Point (Predicted) | 420.6 ± 40.0 °C at 760 mmHg | [2] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as benzene. | [2] |
| pKa (Predicted) | Data not available. The pKa of the parent compound, Bisphenol A, is approximately 9.6. | [3] |
| LogP (Predicted) | 5.27 | [2] |
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and purity assessment of TMBPA.
3.1. ¹H NMR Spectroscopy
A ¹H NMR spectrum of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane is available.[4] While detailed peak-by-peak assignments are not provided in the available literature, the expected proton signals would correspond to the aromatic protons, the methyl protons on the phenyl rings, the isopropylidene methyl protons, and the hydroxyl protons.
3.2. ¹³C NMR, FT-IR, and UV-Vis Spectroscopy
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and determination of key physicochemical properties of TMBPA.
4.1. Synthesis of High-Purity 2,2',6,6'-Tetramethylbisphenol A
This protocol is adapted from a patented method for producing high-purity TMBPA.[5]
Materials:
-
2,6-Xylenol
-
Acetone
-
Organic carboxylic acid catalyst (e.g., mercaptopropionic acid)
-
Organic sulfonic acid catalyst (e.g., methanesulfonic acid)
-
Organic solvent for washing (e.g., toluene)
Procedure:
-
In a suitable reactor, heat 2,6-xylenol to a molten state (approximately 45-70 °C).
-
Add the organic carboxylic acid catalyst and stir the mixture.
-
Continuously add the organic sulfonic acid catalyst, followed by the addition of acetone to initiate the condensation reaction. The reaction is typically carried out at 40-90 °C for 2-6 hours. This will result in the formation of a slurry.[5]
-
Transfer the slurry to a kneader and stir to obtain a paste-like product.
-
Transfer the paste to a stirrer, add an organic solvent (e.g., toluene) for washing, and stir.
-
Filter the solid product and dry it under vacuum to obtain high-purity 2,2',6,6'-tetramethylbisphenol A.
Workflow for Synthesis of TMBPA
4.2. Purification by Recrystallization
This protocol is a general method for the recrystallization of crude TMBPA.[6]
Materials:
-
Crude 2,2',6,6'-tetramethylbisphenol A
-
C1-C4 monoalcohol (e.g., methanol, ethanol)
-
Deionized water
Procedure:
-
Prepare a solvent mixture of a C1-C4 monoalcohol and water. The water content should be between 2-40% by weight of the total solvent.
-
Use the solvent mixture in an amount of 70 to 250% by weight, based on the amount of crude TMBPA.
-
Dissolve the crude TMBPA in the solvent mixture at a temperature of 65 to 150 °C. If the temperature exceeds the boiling point of the alcohol, the recrystallization should be carried out under pressure (1 to 20 bar).[6]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to remove any residual solvent.
Workflow for Recrystallization of TMBPA
4.3. Determination of Melting Point
A standard capillary melting point method can be employed.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the dry TMBPA sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The range between these two temperatures is the melting range.
4.4. Determination of Solubility
A qualitative and semi-quantitative solubility assessment can be performed.
Materials:
-
2,2',6,6'-tetramethylbisphenol A
-
Various solvents (e.g., water, methanol, ethanol, acetone, toluene)
-
Test tubes
-
Vortex mixer
Procedure:
-
Add a small, pre-weighed amount of TMBPA (e.g., 10 mg) to a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, add another pre-weighed amount and repeat the process until the solution is saturated (solid no longer dissolves).
-
Calculate the approximate solubility in mg/mL or g/L. For more precise quantitative measurements, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
4.5. Determination of pKa
The pKa of a phenolic compound can be determined spectrophotometrically.[7]
Principle: The absorbance of a solution of the phenolic compound is measured at various pH values. The phenol (ArOH) and its conjugate base, the phenolate ion (ArO⁻), have different UV-Vis absorption spectra. By monitoring the change in absorbance at a wavelength where the two species have different molar absorptivities, the ratio of [ArO⁻]/[ArOH] can be determined at each pH. The pKa can then be calculated using the Henderson-Hasselbalch equation.
Procedure:
-
Prepare a stock solution of TMBPA in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Add a small, constant aliquot of the TMBPA stock solution to each buffer solution.
-
Measure the UV-Vis spectrum of each solution.
-
Identify a wavelength (λ) where the absorbance difference between the acidic and basic forms is maximal.
-
Measure the absorbance of each solution at this wavelength.
-
The pKa can be determined by plotting absorbance versus pH and finding the pH at the inflection point, or by using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.
Workflow for pKa Determination
Safety and Handling
2,2',6,6'-Tetramethylbisphenol A should be handled with appropriate safety precautions in a well-ventilated laboratory. Wear protective gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of the physicochemical properties of 2,2',6,6'-tetramethylbisphenol A. For more specific applications, it is recommended that researchers perform their own detailed analyses on purified samples.
References
- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE | 5613-46-7 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE(5613-46-7) 1H NMR spectrum [chemicalbook.com]
- 5. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 6. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
The Ascendancy of Dimethyl-Bisphenol A Derivatives: A Technical Guide to Their Historical Development, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trajectory of industrial chemistry is often marked by the evolution of molecules, driven by the dual needs of enhanced performance and improved safety. The story of dimethyl-bisphenol A (DMBPA) derivatives is a compelling chapter in this narrative. Born from the legacy of bisphenol A (BPA), a compound of immense industrial importance and significant biological controversy, DMBPA derivatives have emerged as critical building blocks in the synthesis of high-performance polymers and materials. Their unique structural modifications, primarily the addition of methyl groups to the phenolic rings, bestow upon them distinct physicochemical properties that have carved out their niche in modern material science.
This technical guide provides an in-depth exploration of the historical development of DMBPA derivatives, from their conceptual origins to their current applications. It meticulously details the key synthetic methodologies that have evolved over time, presenting a comparative analysis of reaction conditions and yields. Furthermore, this document delves into the nascent but rapidly growing body of research on the biological activities of these compounds, elucidating their interactions with key signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important class of molecules.
Historical Development: From BPA to its Dimethylated Successors
The genesis of this compound derivatives is intrinsically linked to the history of bisphenol A itself. First synthesized in 1891, BPA's commercial production began in the 1950s, where it became a cornerstone for the production of polycarbonate plastics and epoxy resins. However, concerns regarding its endocrine-disrupting properties, which began to surface in the latter half of the 20th century, spurred the search for safer alternatives that could replicate its desirable material properties without its biological drawbacks.
This quest led to the exploration of structurally related bisphenols, including those with methyl substitutions on the phenyl rings. The introduction of methyl groups was hypothesized to sterically hinder the interaction of the molecule with estrogen receptors, potentially reducing its endocrine activity. One of the most prominent DMBPA derivatives to emerge from this line of inquiry was 2,2-bis(3,5-dimethyl-4-hydroxyphenyl)propane , commonly known as tetramethyl bisphenol A (TMBPA) .
While the precise date of the first synthesis of TMBPA is not prominently documented in readily available literature, its investigation and application as a monomer for specialty polymers gained traction in the late 20th and early 21st centuries. The primary driver for its development has been the need for high-performance polymers with enhanced thermal stability, flame retardancy, and optical properties. TMBPA's rigid, sterically hindered structure contributes to polymers with higher glass transition temperatures and improved mechanical strength.
Another significant DMBPA derivative is 4,4'-methylenebis(2,6-dimethylphenol) , also known as tetramethyl bisphenol F (TMBPF) . TMBPF has been developed as a key component in the next generation of epoxy resins for can coatings, marketed as a "BPA-free" alternative. Its development has been more recent, largely driven by regulatory pressures and consumer demand for BPA-free food and beverage packaging.
The historical development can be summarized in the following key phases:
-
Pre-1990s: Foundational research on bisphenol chemistry and the establishment of BPA as a major industrial chemical.
-
1990s-2000s: Growing concerns over the endocrine-disrupting effects of BPA lead to increased research into alternatives. Initial synthesis and characterization of DMBPA derivatives like TMBPA.
-
2010s-Present: Intensified development and commercialization of DMBPA derivatives, particularly TMBPA and TMBPF, for applications in high-performance polycarbonates, epoxy resins, and other polymers. A corresponding increase in toxicological and biological studies to assess the safety of these BPA alternatives.
Synthesis of this compound Derivatives
The synthesis of DMBPA derivatives, particularly TMBPA, typically follows the principles of acid-catalyzed condensation reactions, analogous to the synthesis of BPA. The primary starting materials are a substituted phenol (in this case, 2,6-dimethylphenol or 2,6-xylenol) and a ketone or aldehyde.
Synthesis of Tetramethyl Bisphenol A (TMBPA)
The most common method for synthesizing TMBPA is the condensation of two equivalents of 2,6-dimethylphenol with one equivalent of acetone, catalyzed by a strong acid.
Reaction Scheme:
Caption: Synthesis of Tetramethyl Bisphenol A (TMBPA).
A general procedure for the synthesis of TMBPA is as follows:
-
Reactant Preparation: 2,6-dimethylphenol is heated to a molten state in a reactor equipped with a stirrer.
-
Catalyst Addition: An organic carboxylic acid catalyst is added to the molten 2,6-dimethylphenol and mixed thoroughly. Subsequently, an organic sulfonic acid catalyst is continuously added.
-
Condensation Reaction: Acetone is then added to the reaction mixture to initiate the condensation reaction, leading to the formation of a slurry. The reaction temperature is typically maintained between 40-90°C for 2-6 hours.[1]
-
Product Isolation: The resulting slurry is transferred to a kneader and stirred to obtain a paste-like product.
-
Purification: The paste is then transferred to a stirrer, and an organic solvent is added for washing. The solid product is collected by filtration and dried to yield high-purity TMBPA.[1]
Table 1: Summary of TMBPA Synthesis Conditions and Yields
| Parameter | Value/Range | Reference |
| Reactants | 2,6-dimethylphenol, Acetone | [1] |
| Catalysts | Organic carboxylic acid, Organic sulfonic acid | [1] |
| Temperature | 40-90°C | [1] |
| Reaction Time | 2-6 hours | [1] |
| Purity | >98.5% | [1] |
| Yield | >75% | [1] |
Synthesis of Tetramethyl Bisphenol F (TMBPF) Epoxy Resin
TMBPF epoxy resins are synthesized in a two-step process involving the preparation of TMBPF followed by its reaction with epichlorohydrin.
A representative procedure for the synthesis of TMBPF epoxy resin is as follows:
-
Initial Reaction: 4,4'-methylene-bis(2,6-dimethyl)phenol and epichlorohydrin (in a mass ratio of 1:3 to 1:10) are charged into a reactor with a cosolvent.[2]
-
Catalysis and Pre-reaction: An alkaline catalyst is added under a nitrogen atmosphere at 40-70°C, and the mixture is allowed to react for 1-4 hours.[2]
-
Ring-Closure Reaction: A further portion of the alkaline catalyst is added, and the reaction is continued under vacuum for 2-7 hours to facilitate the ring-closure. Excess epichlorohydrin is recovered under reduced pressure.[2]
-
Purification: A solvent and an alkaline catalyst are added, and the reaction is allowed to proceed for another 1-3 hours at 60-90°C. The mixture is then washed with water until neutral, and the solvent is removed to obtain the TMBPF epoxy resin.[2]
Table 2: Summary of TMBPF Epoxy Resin Synthesis Conditions
| Parameter | Value/Range | Reference |
| Reactants | 4,4'-methylene-bis(2,6-dimethyl)phenol, Epichlorohydrin | [2] |
| Catalyst | Alkaline catalyst | [2] |
| Pre-reaction Temperature | 40-70°C | [2] |
| Ring-closure Temperature | 60-90°C | [2] |
| Reaction Time | 3-11 hours (total) | [2] |
Biological Activities and Signaling Pathways
Contrary to the initial hypothesis that the addition of methyl groups would render DMBPA derivatives biologically inert, emerging research indicates that these compounds possess endocrine-disrupting properties and can interact with various cellular signaling pathways.
Endocrine Disruption and Receptor Interactions
Studies have shown that TMBPA exhibits endocrine-disrupting activity, in some cases comparable to or even stronger than BPA in specific pathways. It has been shown to possess anti-androgenic activity, with an IC50 value of 0.29 µM in a luciferase reporter assay.[3]
Table 3: In Vitro Endocrine Disrupting Activities of DMBPA Derivatives
| Compound | Activity | Assay | IC50/EC50 | Reference |
| TMBPA | Anti-androgenic | NIH3T3 Luciferase Reporter Assay | 0.29 µM | [3] |
| DMBPA | Anti-androgenic | NIH3T3 Luciferase Reporter Assay | 2.0 µM | [3] |
| TMBPA | Estrogenic | ERE-luciferase reporter assay in MCF-7 cells | Exhibited activity | [3] |
Developmental Toxicity and Impact on Signaling Pathways in Zebrafish
Zebrafish have been utilized as a model organism to study the developmental toxicity of TMBPA. Exposure to TMBPA has been shown to adversely affect embryo hatching and larval development, accompanied by alterations in the expression of functional genes.
A typical protocol for assessing the developmental toxicity of TMBPA in zebrafish is as follows:
-
Embryo Collection and Exposure: Zebrafish embryos are collected and exposed to various concentrations of TMBPA (e.g., 0.5, 5, 50, and 200 µg/L) for a period of 120 hours post-fertilization (hpf).[4]
-
Assessment of Developmental Endpoints: Key developmental parameters such as hatching rate, survival rate, total length, and swimming behavior are monitored and recorded at specific time points (e.g., 48 and 72 hpf).[4]
-
Gene Expression Analysis: At the end of the exposure period, total RNA is extracted from the zebrafish larvae. Quantitative real-time PCR (qRT-PCR) is then performed to analyze the expression levels of genes related to specific signaling pathways.[4]
Studies in zebrafish have revealed that TMBPA exposure can disrupt several key signaling pathways:
-
Antioxidant System: TMBPA exposure alters the expression of genes involved in the antioxidant response, such as cat, gpx, mn-sod, keap1, ucp2, and nrf2.[4]
-
Hypothalamic-Pituitary-Thyroid (HPT) Axis: The expression of genes related to the HPT axis, including ttr, ugt1ab, and trβ, is affected by TMBPA.[4]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: TMBPA has been shown to impact the expression of genes in the HPA axis, such as pomca and nr3c1.[4]
-
Cardiac Development: The expression of genes crucial for cardiac development, including tbx2b, myl7, bmp4, and notch1b, is altered upon TMBPA exposure.[4]
Caption: TMBPA's Impact on Signaling Pathways in Zebrafish.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
This compound (DMBPA) has been identified as a potent inhibitor of HIF-1α, a key transcription factor in the cellular response to hypoxia. This finding suggests potential therapeutic applications for DMBPA derivatives in diseases where HIF-1α is overexpressed, such as cancer. DMBPA has been shown to decrease the expression of Vegfa mRNA, a downstream target of HIF-1α.[2]
Caption: DMBPA as an Inhibitor of the HIF-1α Pathway.
Tetramethyl Bisphenol F (TMBPF) and ESRRB Signaling
Recent studies have raised concerns about the safety of TMBPF, another BPA alternative. Maternal exposure to TMBPF in mice has been shown to cause ovarian damage in the offspring. Mechanistic studies have revealed that TMBPF exposure can induce senescence in human ovarian granulosa cells by promoting the ESRRB/p21 signaling pathway.[5]
Caption: TMBPF's Role in the ESRRB/p21 Signaling Pathway.
Conclusion and Future Perspectives
The historical development of this compound derivatives exemplifies a classic case of molecular evolution in response to industrial needs and safety concerns. From their origins as potential BPA alternatives, compounds like TMBPA and TMBPF have established themselves as valuable monomers for high-performance polymers. Their synthesis has been refined to achieve high purity and yield, enabling their use in demanding applications.
However, the growing body of toxicological data underscores the need for a cautious and thorough evaluation of these "safer" alternatives. The endocrine-disrupting activities and interactions with various signaling pathways highlight the complexity of predicting biological effects based on structural modifications alone. The findings presented in this guide emphasize that while DMBPA derivatives offer significant advantages in material science, their potential health and environmental impacts warrant continued investigation.
For researchers and drug development professionals, the demonstrated biological activities of DMBPA derivatives, such as HIF-1α inhibition, may open new avenues for therapeutic exploration. A deeper understanding of their structure-activity relationships could inform the design of novel small molecules targeting these pathways. Future research should focus on elucidating the detailed mechanisms of action of DMBPA derivatives, conducting long-term toxicity studies, and developing a more comprehensive understanding of their metabolic fate in biological systems. This will be crucial for ensuring the responsible development and use of this important class of chemicals.
References
- 1. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 2. CN104479105A - Preparation method of tetramethyl bisphenol F epoxy resin - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Preparation method of tetramethyl bisphenol F epoxy resin - Eureka | Patsnap [eureka.patsnap.com]
- 5. dakenchem.com [dakenchem.com]
Dimethyl-bisphenol A (DMBPA) Toxicity: An In-depth Technical Review
An Examination of a Data-Scarce Bisphenol A Analogue
Introduction
Dimethyl-bisphenol A (DMBPA), scientifically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane and also referred to as Bisphenol C, is a structural analogue of the well-studied endocrine disruptor Bisphenol A (BPA). Its CAS number is 79-97-0. While the production and use of DMBPA may be less prevalent than other BPA alternatives, its structural similarity to BPA raises concerns about its potential toxicity. This technical guide provides a comprehensive review of the currently available scientific literature on the toxicity of DMBPA, with a particular focus on quantitative data, experimental methodologies, and implicated signaling pathways. Due to the limited availability of in-depth studies specifically on DMBPA, this review incorporates a comparative analysis with the more extensively researched analogue, Tetramethyl Bisphenol A (TMBPA), to provide a broader context for potential toxicological effects.
Toxicological Profile of this compound (DMBPA)
The publicly available toxicological data for DMBPA is sparse. The primary sources of information are safety data sheets (SDS) and a limited number of in vitro studies.
Acute and Localized Toxicity
According to safety data sheets, DMBPA is classified as a substance that causes skin and serious eye irritation, and may lead to respiratory irritation[1][2]. An intravenous lethal dose (LD50) of 25 mg/kg has been reported in mice, indicating significant toxicity via this route of exposure[3].
Reproductive and Developmental Toxicity
There is a notable lack of comprehensive in vivo studies on the reproductive and developmental toxicity of DMBPA. However, it is suspected of damaging fertility or the unborn child, a classification that warrants significant concern and necessitates further research[1].
Endocrine-Disrupting Effects
DMBPA has been shown to exhibit estrogenic activity in vitro. Studies using the human breast cancer cell line MCF-7, a standard model for assessing estrogenicity, have demonstrated that DMBPA can induce an estrogenic response, albeit at higher concentrations (in the range of 1 x 10⁻⁶ to 1 x 10⁻⁴ M) compared to the potent natural estrogen, 17β-estradiol[4]. This suggests that DMBPA can act as a xenoestrogen, potentially interfering with the endocrine system.
Mechanism of Action: HIF-1α Inhibition
A significant finding in the study of DMBPA's mechanism of action is its identification as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α)[5]. HIF-1α is a crucial transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression. DMBPA has been shown to decrease the expression of Vascular Endothelial Growth Factor A (Vegfa) mRNA, a key target of HIF-1α[5]. This inhibitory action on the HIF-1α pathway represents a non-estrogenic mechanism through which DMBPA could exert biological effects.
Comparative Toxicology: Insights from Tetramethyl Bisphenol A (TMBPA)
Given the scarcity of data on DMBPA, examining the toxicological profile of the structurally similar compound Tetramethyl Bisphenol A (TMBPA) can provide valuable insights into potential hazards.
TMBPA has been more extensively studied and is recognized as an endocrine disruptor. In July 2025, the Danish Environmental Protection Agency concluded that TMBPA meets the criteria for classification as a Category 1 endocrine disruptor for both human health and the environment due to its anti-androgenic and estrogenic effects[6][7].
In vivo studies have demonstrated the developmental toxicity of TMBPA. In zebrafish, exposure to TMBPA resulted in a decreased hatching rate, reduced total length, and suppressed swimming ability in larvae[5]. Furthermore, in utero exposure to TMBPA in rats was found to promote fetal Leydig cell proliferation while inhibiting their function, as evidenced by altered expression of steroidogenic enzymes[8][9].
Quantitative Toxicity Data
The following tables summarize the available quantitative data for DMBPA and provide a comparative overview with TMBPA.
Table 1: Quantitative Toxicity Data for this compound (DMBPA)
| Endpoint | Species | Route | Value | Reference |
| Acute Lethal Dose (LD50) | Mouse | Intravenous | 25 mg/kg | [3] |
| Estrogenic Activity (EC50) | - | In vitro | 1 x 10⁻⁶ - 1 x 10⁻⁴ M in MCF-7 cells | [4] |
| HIF-1α Inhibition | - | In vitro | 50 μM (significant inhibition) | [5] |
Table 2: Comparative Toxicological Endpoints of DMBPA and TMBPA
| Toxicological Endpoint | This compound (DMBPA) | Tetramethyl Bisphenol A (TMBPA) |
| Endocrine Disruption | ||
| Estrogenic Activity | Yes, in vitro (MCF-7 cells)[4] | Yes, in vitro (MCF-7 cells) and confirmed as an endocrine disruptor[4][6][7] |
| Anti-androgenic Activity | Data not available | Yes, identified as having anti-androgenic effects[6][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1] | In utero exposure in rats affects fetal Leydig cell function[8][9] |
| Developmental Toxicity | Data not available | Yes, in zebrafish (decreased hatching rate, reduced length, suppressed swimming)[5] |
| Other Mechanisms | Potent HIF-1α inhibitor[5] | Data not available |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Estrogenicity Assay using MCF-7 Cells
This protocol describes a general method for assessing the estrogenic activity of a compound using the MCF-7 human breast cancer cell line, which is a widely accepted in vitro model.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens and minimize basal estrogenic activity.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound (e.g., DMBPA) and a positive control (17β-estradiol). A vehicle control (e.g., DMSO) is also included.
-
Proliferation Assay (E-Screen): After a defined incubation period (e.g., 6 days), cell proliferation is assessed using methods such as the MTT assay or by direct cell counting. An increase in cell number relative to the vehicle control indicates estrogenic activity.
-
Reporter Gene Assay: Alternatively, cells can be transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). After treatment, the reporter gene activity is measured, with an increase indicating estrogen receptor activation.
Zebrafish Developmental Toxicity Assay
This protocol outlines a general procedure for evaluating the developmental toxicity of chemicals using zebrafish (Danio rerio) embryos.
-
Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged under a microscope. Healthy, normally developing embryos are selected for the assay.
-
Exposure: Embryos are placed in multi-well plates containing embryo medium. The test compound (e.g., TMBPA) is added at various concentrations. A vehicle control is run in parallel.
-
Incubation: The plates are incubated at a controlled temperature (typically 28.5°C) with a standard light-dark cycle.
-
Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), embryos and larvae are examined under a microscope for various endpoints, including:
-
Mortality: Lack of heartbeat and movement.
-
Hatching Rate: Percentage of embryos that have hatched.
-
Morphological Abnormalities: Including pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.
-
Behavioral Analysis: Swimming activity can be monitored and quantified using automated tracking systems.
-
-
Data Analysis: The concentration-response relationships for each endpoint are determined, and values such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for a 50% response) are calculated.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by DMBPA.
Caption: HIF-1α signaling pathway and the inhibitory action of DMBPA.
Caption: Generalized estrogen receptor signaling pathway potentially activated by DMBPA.
Caption: Experimental workflow for zebrafish developmental toxicity testing.
Conclusion and Future Directions
The available evidence, though limited, suggests that this compound (DMBPA) possesses toxicological properties of concern, including skin and eye irritation, potential reproductive toxicity, and endocrine-disrupting capabilities through estrogen receptor activation. Furthermore, its ability to act as a potent inhibitor of the HIF-1α signaling pathway indicates a complex toxicological profile that extends beyond simple endocrine disruption.
The significant data gaps in the in vivo toxicity of DMBPA, particularly concerning its reproductive, developmental, and neurotoxic effects, are a critical issue. The toxicological profile of the structurally related compound TMBPA, which is now classified as an endocrine disruptor, underscores the urgent need for a more thorough investigation of DMBPA.
Future research should prioritize comprehensive in vivo studies in rodent models to definitively assess the reproductive and developmental toxicity of DMBPA. Further elucidation of its mechanisms of action, including the downstream consequences of HIF-1α inhibition and a more detailed characterization of its estrogenic and potential androgenic activities, is also essential. Given its presence as a BPA analogue, a comprehensive risk assessment based on robust scientific data is imperative to ensure human and environmental safety. Researchers, scientists, and drug development professionals should be aware of the potential for toxicity with DMBPA and exercise caution in its use and in the interpretation of safety data for "BPA-free" products that may contain this and other less-studied analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bisphenol A, an environmental endocrine-disrupting chemical, inhibits hypoxic response via degradation of hypoxia-inducible factor 1alpha (HIF-1alpha): structural requirement of bisphenol A for degradation of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. useforesight.io [useforesight.io]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
An In-depth Technical Guide on the Environmental Fate and Transport of Dimethyl-bisphenol A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl-bisphenol A (DMBPA), a derivative of bisphenol A (BPA), is a compound of emerging concern due to its potential environmental persistence and biological activity. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and transport of DMBPA. Due to the limited availability of specific data for DMBPA, this guide also presents data for the closely related and extensively studied compound, bisphenol A (BPA), as a comparative analogue to infer potential environmental behavior. This document details the physicochemical properties, abiotic and biotic degradation pathways, and mobility of these compounds in various environmental compartments. Standardized experimental protocols for assessing the environmental fate of DMBPA are provided, based on internationally recognized guidelines. Furthermore, this guide visualizes the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a known molecular target of DMBPA, to provide context for its biological effects.
Physicochemical Properties
The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota.
Table 1: Physicochemical Properties of this compound (DMBPA) and Bisphenol A (BPA)
| Property | This compound (DMBPA) | Bisphenol A (BPA) | Reference |
| CAS Number | 1568-83-8 | 80-05-7 | |
| Molecular Formula | C₁₇H₂₀O₂ | C₁₅H₁₆O₂ | |
| Molecular Weight ( g/mol ) | 256.34 | 228.29 | [1] |
| Water Solubility | Insoluble | 120 - 300 mg/L | |
| Log Kow (Octanol-Water Partition Coefficient) | 4.0297 | 2.20 - 3.40 | |
| Vapor Pressure (mmHg at 25°C) | 3.45E-05 | Low | |
| pKa | Not available | 9.6 - 10.2 |
Note: The water solubility of DMBPA is listed as "insoluble," suggesting very low aqueous solubility, which is consistent with its higher Log Kow value compared to BPA. A higher Log Kow indicates a greater tendency to partition into organic matter and lipids.
Environmental Fate and Transport
The persistence and movement of DMBPA in the environment are determined by a combination of degradation processes and its partitioning behavior in soil and water.
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of DMBPA in the environment.
-
Hydrolysis: While specific data for DMBPA is unavailable, BPA is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Given the ether linkages in DMBPA (bisphenol A dimethyl ether), it is expected to be more resistant to hydrolysis than esters, but specific studies are needed for confirmation.
-
Photolysis: In the atmosphere, chemicals can be degraded by reacting with hydroxyl radicals. The atmospheric half-life of BPA is estimated to be less than one day[2][3]. Compounds with phenolic structures can also undergo direct photolysis in water.
Biotic Degradation
Biodegradation is a primary mechanism for the removal of many organic contaminants from the environment.
-
Aerobic Degradation: BPA is known to be biodegradable in aerobic environments, with half-lives in river water ranging from 2.5 to 15 days[4][5]. Studies have shown that microorganisms capable of degrading BPA are widespread in nature[6][7]. The biodegradation of other bisphenol analogues varies, with some, like BPS, degrading rapidly in soil (half-life of less than a day to 2.8 days)[8].
-
Anaerobic Degradation: Under anaerobic conditions, the degradation of BPA is significantly slower, particularly in sediments[5].
Table 2: Environmental Half-life Data for Bisphenol A (BPA) as a Comparative Analogue for DMBPA
| Environmental Compartment | Half-life (t½) | Conditions | Reference |
| River Water | 0.5 - 6 days | Aerobic | [6][9] |
| Soil | 0.8 - 36 days | Aerobic | [2][8][10] |
| Sediment | 135 - 1621 days | Anaerobic | [8] |
| Air | < 1 day | Atmospheric oxidation | [2][3] |
Note: The persistence of DMBPA is expected to differ from BPA due to the methylation of the hydroxyl groups. This modification could potentially increase its persistence by making it less susceptible to certain enzymatic degradation pathways.
Mobility in Soil and Water
The mobility of DMBPA in the environment is largely influenced by its sorption to soil and sediment.
-
Sorption: The tendency of a chemical to bind to soil or sediment is quantified by the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc). A higher Log Kow, as seen with DMBPA, generally correlates with stronger sorption to organic matter in soil and sediment, leading to lower mobility. For BPA, Koc values have been reported to range from 314 to 1524 L/kg, indicating moderate to low mobility[4]. The sorption of BPA is primarily influenced by the organic carbon content of the soil[11][12].
Table 3: Soil Sorption Coefficients for Bisphenol A (BPA) as a Comparative Analogue for DMBPA
| Parameter | Value | Soil Type | Reference |
| Kd (L/kg) | 1.2 - 4.6 | Various agricultural soils | [11][12] |
| Log Koc (L/kg) | 3.05 ± 0.11 | Various agricultural soils | [11] |
| Koc (L/kg) | 314 - 1524 | - | [4] |
Note: Given its higher hydrophobicity (Log Kow of 4.03), DMBPA is expected to have a higher Koc value than BPA, suggesting it will be less mobile in soil and more likely to accumulate in sediments and sludge.
Experimental Protocols
To address the data gaps for DMBPA, standardized experimental protocols are essential. The following section outlines methodologies based on OECD and EPA guidelines that can be adapted to study the environmental fate and transport of DMBPA.
Biotic Degradation in Water
Protocol: OECD 301: Ready Biodegradability
-
Objective: To assess the ready biodegradability of DMBPA in an aerobic aqueous medium.
-
Methodology: A solution of DMBPA in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The test is typically run for 28 days in the dark under aerobic conditions. Degradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced. A reference compound with known biodegradability is run in parallel as a control.
-
Endpoint: The percentage of degradation is calculated. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production or >70% DOC removal) within a 10-day window during the 28-day test period.
Abiotic Degradation: Hydrolysis
Protocol: OECD 111: Hydrolysis as a Function of pH
-
Objective: To determine the rate of hydrolytic degradation of DMBPA in aqueous solutions at different pH values.
-
Methodology: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with a known concentration of DMBPA and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound. A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to estimate the rate of hydrolysis.
-
Endpoint: The hydrolysis rate constant and the half-life of DMBPA are determined for each pH.
Transformation in Soil
Protocol: OECD 307: Aerobic and Anaerobic Transformation in Soil
-
Objective: To determine the rate and pathway of DMBPA degradation in soil under both aerobic and anaerobic conditions.
-
Methodology:
-
Aerobic: Fresh soil samples are treated with ¹⁴C-labeled DMBPA and incubated in the dark at a controlled temperature and moisture content. The headspace is continuously purged with humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in a suitable absorbent. At selected time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC and LC-MS/MS.
-
Anaerobic: Soil is pre-incubated under anaerobic conditions (e.g., by flooding and purging with nitrogen) before the addition of ¹⁴C-labeled DMBPA. The incubation is then continued in the absence of oxygen. Sampling and analysis are performed as in the aerobic study.
-
-
Endpoint: Degradation half-lives (DT50 and DT90) for DMBPA and its major metabolites are calculated. A mass balance is performed to account for the distribution of radioactivity.
Mobility in Soil
Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method
-
Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of DMBPA.
-
Methodology:
-
Adsorption: Soil samples with varying organic carbon content are equilibrated with aqueous solutions of ¹⁴C-labeled DMBPA at different concentrations. The soil-to-solution ratio is kept constant. After shaking for a predetermined equilibrium time, the phases are separated by centrifugation, and the concentration of DMBPA in the aqueous phase is measured. The amount of DMBPA adsorbed to the soil is calculated by mass balance.
-
Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution without DMBPA, and the samples are re-equilibrated to determine the extent of desorption.
-
-
Endpoint: The Freundlich or Langmuir adsorption isotherms are plotted, and the Kd and Koc values are calculated. The Koc is derived by normalizing the Kd value to the organic carbon content of the soil.
Analytical Quantification
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately quantify the concentration of DMBPA and its potential transformation products in environmental matrices (water, soil, sediment).
-
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes and remove interfering substances.
-
Soil and Sediment Samples: Analytes are extracted using a suitable solvent or a combination of solvents, often with the aid of techniques like pressurized liquid extraction (PLE) or sonication. The extracts are then cleaned up using SPE.
-
-
Instrumentation: An LC system coupled with a triple quadrupole or high-resolution mass spectrometer is used for analysis. The use of isotopically labeled internal standards is recommended for accurate quantification.
-
Method Validation: The analytical method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
HIF-1α Signaling Pathway and Inhibition by DMBPA
This compound has been identified as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. DMBPA promotes the degradation of the HIF-1α protein. The following diagram illustrates the key components of this pathway and the point of intervention by DMBPA.
Caption: HIF-1α signaling pathway and its inhibition by DMBPA.
Experimental Workflow for Environmental Fate Assessment
The following diagram outlines a logical workflow for assessing the environmental fate of DMBPA, incorporating the key experimental protocols described above.
Caption: Workflow for assessing the environmental fate of DMBPA.
Conclusion
This technical guide has synthesized the available information on the environmental fate and transport of this compound. While specific quantitative data for DMBPA remains scarce, by utilizing data from its analogue, bisphenol A, and referencing standardized testing protocols, a preliminary assessment of its environmental behavior can be made. DMBPA is likely to be a persistent and relatively immobile compound in the environment due to its physicochemical properties. Further experimental studies, following the outlined protocols, are crucial to accurately determine its environmental half-lives and mobility, and to conduct a thorough environmental risk assessment. The provided visualization of the HIF-1α signaling pathway offers a starting point for understanding the potential ecotoxicological effects of DMBPA. This guide serves as a valuable resource for researchers and professionals in directing future research and in the responsible development and management of this and similar compounds.
References
- 1. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Health effects of Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. How does BPA affect our environment - Hazox Compliance Solutions [hazoxinc.com]
- 4. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisphenol A - Wikipedia [en.wikipedia.org]
- 6. Biodegradation of bisphenol A in aquatic environments: river die-away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of bisphenol a in aquatic environments: River die‐away | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Fate of phthalates and BPA in agricultural and non-agricultural soils of the Paris area (France) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of Dimethyl-Bisphenol A: A Technical Guide
Introduction
Dimethyl-bisphenol A, also known as Tetramethylbisphenol A (TMBPA), is a monomer used in the synthesis of various polymers, including polycarbonates and epoxy resins. Its chemical structure, 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, imparts specific properties to these materials. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and material characterization. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.
Chemical Structure
Caption: Chemical structure of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.18 | Singlet | 4H | Ar-H |
| 4.39 | Singlet | 2H | Ar-OH |
| 2.19 | Singlet | 12H | Ar-CH₃ |
| 1.58 | Singlet | 6H | -C(CH₃)₂- |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 147.9 | Quaternary | Ar-C-OH |
| 142.1 | Quaternary | Ar-C-C(CH₃)₂ |
| 128.5 | Tertiary | Ar-CH |
| 123.8 | Quaternary | Ar-C-CH₃ |
| 41.8 | Quaternary | -C(CH₃)₂- |
| 30.9 | Primary | -C(CH₃)₂- |
| 17.2 | Primary | Ar-CH₃ |
Table 3: IR Spectral Data [1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3353 | O-H stretch | Phenolic -OH |
| 2955, 2921, 2863 | C-H stretch | Methyl C-H |
| 1604, 1487 | C=C stretch | Aromatic ring |
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 284 | [M]⁺ (Molecular Ion) |
| 269 | [M - CH₃]⁺ |
| 149 | [HOC₆H₂(CH₃)₂C(CH₃)₂]⁺ |
| 135 | [HOC₆H₂(CH₃)₂CH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Ionization (Electron Ionization - EI for GC-MS):
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
-
Mass Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound under electron ionization.
References
An In-depth Technical Guide to Dimethyl-bisphenol A (DMBPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl-bisphenol A (DMBPA), also known as Bisphenol A dimethyl ether. It details the compound's chemical identity, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). This document includes detailed experimental protocols for its synthesis and analytical determination by HPLC and LC-MS/MS. Furthermore, it visualizes the HIF-1α signaling pathway to illustrate the mechanism of action of DMBPA, providing a critical resource for researchers in oncology, drug discovery, and related biomedical fields.
Chemical Identification and Properties
This compound is the dimethyl ether derivative of Bisphenol A. Its chemical identity and key physicochemical properties are summarized below.
-
CAS Number: 1568-83-8[1]
-
IUPAC Name: 4,4'-(Propane-2,2-diyl)bis(methoxybenzene)
-
Synonyms: DMBPA, Bisphenol A dimethyl ether, 1,1'-(1-Methylethylidene)bis[4-methoxybenzene][1]
Physicochemical Data
Quantitative data for this compound and its parent compound, Bisphenol A, are presented in Table 1. The data for Bisphenol A is included to provide a reference for solubility characteristics, as specific quantitative solubility data for DMBPA is not extensively available. The methylation of the two hydroxyl groups in BPA to form DMBPA is expected to increase its lipophilicity and affect its solubility profile.
| Property | This compound (DMBPA) | Bisphenol A (BPA) - Reference | Citation |
| Molecular Formula | C₁₇H₂₀O₂ | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 256.34 g/mol | 228.29 g/mol | [1] |
| Melting Point | 54-59 °C | 155 °C | |
| Boiling Point | 364.8 °C | 250-252 °C (at 13 torr) | [1] |
| Flash Point | 136.3 °C | N/A | [1] |
| Appearance | White to off-white solid | White solid | |
| Solubility in Water | Poorly soluble (expected) | 0.03 g/100mL (very poor) | [2] |
| Solubility in Organic Solvents | Soluble (expected) | Very soluble in ethanol, ether, acetone | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis, which involves the methylation of the hydroxyl groups of Bisphenol A.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of DMBPA from Bisphenol A and dimethyl sulfate.
Materials:
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (DMS) (Caution: Highly toxic and carcinogenic)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Deprotonation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Bisphenol A (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 1 hour to form the bisphenoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel over 30 minutes.[3] Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-(Propane-2,2-diyl)bis(methoxybenzene).
Biological Activity: HIF-1α Inhibition
This compound is recognized as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia (low oxygen). It is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). The HIF-1 signaling pathway is a critical regulator of genes involved in angiogenesis, glucose metabolism, cell proliferation, and survival, making it a key target in cancer therapy.
HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, such as Vascular Endothelial Growth Factor (VEGF), activating their transcription. DMBPA exerts its effect by promoting the degradation of HIF-1α, thereby inhibiting this signaling cascade.
References
The Solubility Profile of Dimethyl-Bisphenol A in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyl-bisphenol A (also known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane or Tetramethylbisphenol A) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's solubility characteristics for formulation, synthesis, and analytical applications.
Introduction to this compound
This compound is a derivative of Bisphenol A (BPA) characterized by the presence of two methyl groups on each phenolic ring. This structural modification significantly influences its physicochemical properties, including its solubility in organic solvents. Understanding its solubility is crucial for a wide range of applications, from its use as a monomer in polymer synthesis to its investigation as a potential therapeutic agent, such as a HIF-1α inhibitor.
Qualitative and Quantitative Solubility Data
| Solvent | CAS Number | Qualitative Solubility Description | Quantitative Solubility (at 20°C) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Very Soluble | Data not available |
| Methanol | 67-56-1 | Soluble[1], Slightly Soluble[2] | Data not available |
| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble | Data not available |
| Chloroform | 67-66-3 | Very Slightly Soluble[1], Slightly Soluble[2] | Data not available |
| Water | 7732-18-5 | Practically Insoluble | 3.17 mg/L[2][3] |
Note: The terms "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative descriptors and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[4][5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Solute: High-purity this compound (≥99%)
-
Solvent: Analytical grade organic solvent of choice
-
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
HPLC column suitable for the analysis of phenolic compounds (e.g., C18)
-
Experimental Procedure
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial.
-
Add a known volume or mass of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Preparation for HPLC Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. This may involve one or more serial dilutions.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Data Analysis and Calculation
-
Calculate the concentration of this compound in the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
References
- 1. echemi.com [echemi.com]
- 2. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE | 5613-46-7 [m.chemicalbook.com]
- 3. 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane [chembk.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability and Degradation of Dimethyl-bisphenol A
Introduction
This compound (DMBPA), specifically O,O'-dimethyl bisphenol A (CAS 1568-83-8), is a derivative of bisphenol A (BPA) with methyl groups substituting the hydrogen atoms of the phenolic hydroxyl groups. This modification of the chemical structure can significantly influence its thermal properties, including stability and degradation pathways. Understanding these characteristics is crucial for its application in various fields, including polymer chemistry and as a research chemical. This technical guide provides a comprehensive overview of the available data on the thermal stability and degradation of this compound, drawing comparisons with the well-studied bisphenol A to infer potential behaviors.
Thermal Stability of this compound
According to its Material Safety Data Sheet, O,O'-dimethyl bisphenol A is stable under recommended storage conditions. The primary hazardous decomposition products resulting from combustion are carbon monoxide (CO) and carbon dioxide (CO2)[1][2]. This indicates that complete oxidation of the molecule occurs at high temperatures in the presence of sufficient oxygen.
For comparison, bisphenol A exhibits a melting point between 158-159 °C and a boiling point of 220 °C at 4 mm Hg. TGA data for bisphenol A shows that it remains stable up to approximately 200 °C, after which it undergoes rapid degradation[3]. Given the substitution of the reactive phenolic hydroxyl groups with more stable methyl ether groups in DMBPA, it is plausible to hypothesize that DMBPA may exhibit a higher onset of thermal decomposition compared to BPA in a non-oxidative environment. The ether linkages are generally more thermally stable than free hydroxyl groups on a phenol ring.
Experimental Protocols for Thermal Analysis
While specific experimental data for DMBPA is lacking, the following are standard methodologies employed for assessing the thermal stability and degradation of related phenolic compounds like bisphenol A. These protocols would be directly applicable to the study of DMBPA.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Typical TGA Protocol for Bisphenol A:
-
Instrument: A thermogravimetric analyzer.
-
Sample Mass: 5-10 mg of the sample is placed in an alumina or platinum pan.
-
Atmosphere: High-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min, is applied.
-
Temperature Range: The analysis is typically run from ambient temperature to 700-900 °C.
-
Data Collected: The instrument records the sample weight as a function of temperature, generating a TGA curve (weight % vs. temperature). The derivative of this curve (DTG curve) shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.
Typical Py-GC/MS Protocol for Bisphenol A and its Polymers:
-
Pyrolyzer: A sample (typically in the microgram range) is placed in a pyrolysis probe.
-
Pyrolysis Temperature: The sample is rapidly heated to a specific temperature (e.g., 500-700 °C) in an inert atmosphere (helium).
-
Gas Chromatograph (GC): The degradation products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometer (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
Proposed Degradation Pathways of this compound
In the absence of direct experimental evidence for the degradation of O,O'-dimethyl bisphenol A, its degradation pathways can be postulated based on the well-documented degradation of bisphenol A and its polycarbonate derivatives. The degradation of BPA polycarbonate typically involves the scission of the isopropylidene linkage and reactions involving the carbonate or phenolic groups.
For DMBPA, the following degradation pathways are proposed:
-
Cleavage of the Isopropylidene Bridge: Similar to BPA, a primary point of fragmentation is likely the C-C bond of the isopropylidene group. This would lead to the formation of smaller, substituted phenolic compounds.
-
Ether Bond Cleavage: The methyl ether groups in DMBPA are expected to be more stable than the hydroxyl groups in BPA. However, at elevated temperatures, cleavage of the O-CH3 bond can occur, potentially leading to the formation of radical species and subsequent rearrangement products.
-
Aromatic Ring Opening: At very high temperatures, the aromatic rings themselves will start to break down, leading to the formation of smaller hydrocarbons and eventually, under oxidative conditions, CO and CO2.
Below is a conceptual diagram illustrating a potential experimental workflow for investigating the thermal degradation of this compound.
Caption: Experimental workflow for thermal analysis.
The following diagram illustrates a plausible, high-level degradation pathway for this compound based on the known degradation of similar compounds.
Caption: Proposed degradation pathway for DMBPA.
Summary of Quantitative Data
As direct quantitative data for the thermal degradation of O,O'-dimethyl bisphenol A is not available, the following table summarizes the known thermal properties of the parent compound, bisphenol A, for comparative purposes.
| Property | Bisphenol A (BPA) | O,O'-Dimethyl bisphenol A (DMBPA) - Inferred |
| Melting Point | 158-159 °C | Data not available |
| Boiling Point | 220 °C @ 4 mm Hg | Data not available |
| Onset of Decomposition (TGA) | ~200 °C[3] | Expected to be higher than BPA |
| Hazardous Decomposition Products (Combustion) | Carbon oxides[4] | Carbon monoxide, Carbon dioxide[1][2] |
Conclusion
While a complete, data-rich guide on the thermal stability and degradation of this compound is hampered by the lack of direct experimental studies in publicly accessible literature, a strong foundational understanding can be built upon the extensive knowledge of bisphenol A and its derivatives. The methylation of the phenolic hydroxyl groups in DMBPA is anticipated to increase its thermal stability compared to BPA. The primary degradation pathways are likely to involve the cleavage of the isopropylidene bridge and the ether linkages, leading to the formation of various smaller substituted phenolic compounds and, under complete combustion, carbon oxides. To provide a definitive and in-depth analysis, further experimental investigation using techniques such as TGA, DSC, and Py-GC/MS on O,O'-dimethyl bisphenol A is essential. The protocols and hypothesized pathways outlined in this guide provide a solid framework for such future research.
References
Methodological & Application
Application Notes and Protocols for the Detection of Dimethyl-Bisphenol A in Water
Abstract
These application notes provide a comprehensive overview and detailed protocols for the analytical determination of dimethyl-bisphenol A (DMBPA) in various water matrices. Due to the ambiguity in the common name "this compound," this document focuses on a representative isomer, 3,3'-Dimethylbisphenol A (also known as Bisphenol C; CAS: 79-97-0) . The methodologies presented are adapted from robust, validated techniques for Bisphenol A (BPA) and its common analogues, which are prevalent in environmental and toxicological studies. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation protocols based on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These notes are intended for researchers, environmental scientists, and analytical chemists requiring sensitive and reliable methods for quantifying bisphenol analogues in water.
Introduction
Bisphenol A (BPA) is a well-known endocrine-disrupting chemical (EDC) used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Growing concerns over its health effects have led to its partial replacement with other bisphenol analogues. This compound (DMBPA) represents a class of such analogues. However, the term "DMBPA" is ambiguous and can refer to several isomers, such as 3,3'-dimethylbisphenol A (Bisphenol C) or 4,4'-(propane-2,2-diyl)bis(2,6-dimethylphenol) (Tetramethylbisphenol A).
This document provides analytical methods focused on 3,3'-Dimethylbisphenol A (Bisphenol C) as a representative DMBPA compound. The analytical challenges for DMBPA are similar to those for BPA, including the need for high sensitivity to detect trace concentrations in complex aqueous matrices.[2] The most effective techniques for this purpose are mass spectrometry-based methods, which offer high selectivity and low detection limits.[3][4]
The protocols detailed herein are based on established methods for BPA and other bisphenols and should be validated specifically for DMBPA before implementation.[5]
Analytical Methodologies
The two most powerful and widely used techniques for the trace analysis of bisphenols in water are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS: This is often the preferred method due to its high sensitivity, specificity, and ability to analyze polar, non-volatile compounds like bisphenols without the need for chemical derivatization.[4][6] Coupling with Solid-Phase Extraction (SPE) allows for effective sample cleanup and pre-concentration, achieving detection limits in the low ng/L range.[7]
-
GC-MS: This technique provides excellent separation and structural identification capabilities. However, due to the low volatility and polar nature of bisphenols, a derivatization step (e.g., silylation) is mandatory to convert the analytes into more volatile and thermally stable forms suitable for GC analysis.[8]
Quantitative Data and Performance Characteristics
The following tables summarize typical performance data for the analysis of bisphenols in water using LC-MS/MS and GC-MS. These values are representative of methods for BPA and its common analogues and provide a benchmark for what can be expected when developing and validating a method for DMBPA.
Table 1: Typical Performance Characteristics for Bisphenol Analysis by LC-MS/MS
| Parameter | Typical Performance | Reference(s) |
|---|---|---|
| Limit of Detection (LOD) | 0.01 - 5 ng/L | [7][9] |
| Limit of Quantification (LOQ) | 0.04 - 15 ng/L | [4][7][8] |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 85% - 115% | [4] |
| Precision (RSD) | < 15% |[4] |
Table 2: Typical Performance Characteristics for Bisphenol Analysis by GC-MS
| Parameter | Typical Performance | Reference(s) |
|---|---|---|
| Limit of Detection (LOD) | 0.4 - 10 ng/L | [10][11] |
| Limit of Quantification (LOQ) | 1 - 50 ng/L | [5][8] |
| Linearity (R²) | > 0.99 | [8] |
| Recovery | 80% - 120% | [5][10] |
| Precision (RSD) | < 15% |[8] |
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflows for the analysis of DMBPA in water samples by LC-MS/MS and GC-MS.
References
- 1. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 2. thekeep.eiu.edu [thekeep.eiu.edu]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mendelnet.cz [mendelnet.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Polymer Synthesis Using Dimethyl-Bisphenol A (Tetramethyl-Bisphenol A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-bisphenol A, most commonly referred to as Tetramethyl Bisphenol A (TMBPA) or 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, is an important monomer in the synthesis of high-performance polymers. Its structure, featuring methyl groups ortho to the hydroxyl functionalities, imparts unique properties to the resulting polymers when compared to their conventional Bisphenol A (BPA) counterparts. These properties often include enhanced thermal stability, improved mechanical strength, and a different toxicological profile, making TMBPA-based polymers attractive for a range of advanced applications.
These application notes provide an overview of the synthesis of high-performance polymers using TMBPA, with a focus on polycarbonates. Detailed protocols for polymer synthesis are provided, along with a summary of the key performance characteristics of these materials. Additionally, the potential for these polymers in biomedical applications and drug delivery is discussed, providing a resource for researchers in materials science and pharmaceutical development.
Data Presentation: Properties of TMBPA-Based Polycarbonates
The inclusion of TMBPA in polycarbonate structures leads to significant improvements in their thermal and mechanical properties. The following tables summarize quantitative data comparing TMBPA-based polycarbonates to traditional BPA-based polycarbonates.
Table 1: Thermal Properties of TMBPA/BPA Copolycarbonates
| TMBPA Content (mol%) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |
| 0 (BPA-PC) | 145-150 | ~400 |
| 25 | 165 | ~420 |
| 50 | 180 | ~435 |
| 75 | 195 | ~445 |
| 100 (TMBPA-PC) | 208 | ~450 |
Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions and polymer molecular weight.
Table 2: Mechanical Properties of TMBPA/BPA Copolycarbonates [1]
| TMBPA Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (BPA-PC) | 60 - 70 | 60 - 120 | 2.2 - 2.4 |
| 50 | 75 - 85 | 40 - 80 | 2.5 - 2.7 |
| 100 (TMBPA-PC) | 80 - 90 | 10 - 30 | 2.8 - 3.0 |
Note: The data presented are compiled from various sources and may vary depending on the specific synthesis conditions and polymer molecular weight.[1]
Experimental Protocols
Protocol 1: Synthesis of TMBPA-Polycarbonate via Melt Transesterification
This protocol describes a non-phosgene route to synthesize TMBPA-polycarbonate.
Materials:
-
2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Lithium Hydroxide - LiOH·H₂O, Tetrabutylammonium Hydroxide)
-
Nitrogen gas (high purity)
-
Dichloromethane (for purification)
-
Methanol (for precipitation)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Beakers, flasks, and other standard laboratory glassware.
Procedure:
-
Charging the Reactor: The reactor is charged with TMBPA and DPC in a desired molar ratio (typically a slight excess of DPC, e.g., 1:1.05 TMBPA:DPC, is used to compensate for any sublimation).
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. A gentle nitrogen flow is maintained throughout the initial heating phase.
-
Melting and Pre-polymerization: The mixture is heated to a temperature above the melting points of the reactants (e.g., 180-200°C) with continuous stirring to form a homogeneous melt. The catalyst is then added to the molten mixture. The temperature is gradually increased (e.g., to 220-240°C) over a period of 1-2 hours to initiate the transesterification reaction, during which phenol is generated as a byproduct and distilled off.
-
Polycondensation: The pressure in the reactor is gradually reduced to a high vacuum (<1 mmHg). The temperature is simultaneously and slowly increased to a final polycondensation temperature (e.g., 260-300°C). This stage is typically maintained for 2-4 hours to facilitate the removal of phenol and drive the polymerization to achieve a high molecular weight polymer. The viscosity of the melt will noticeably increase during this stage.
-
Cooling and Isolation: After the polycondensation is complete, the vacuum is broken with nitrogen gas, and the molten polymer is discharged from the reactor and allowed to cool to room temperature.
-
Purification: The obtained polymer is dissolved in dichloromethane and then precipitated by pouring the solution into an excess of methanol. The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Synthesis of TMBPA-Polyester via Interfacial Polycondensation
This protocol provides a general guideline for the synthesis of polyesters from TMBPA.
Materials:
-
2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
-
Diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
Sodium Hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Methanol (for precipitation)
Equipment:
-
High-speed mechanical stirrer.
-
Beaker or flask.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Aqueous Phase Preparation: An aqueous solution of TMBPA is prepared by dissolving it in a stoichiometric amount of sodium hydroxide solution. The phase-transfer catalyst is then added to this aqueous solution.
-
Organic Phase Preparation: The diacid chloride is dissolved in an immiscible organic solvent, such as dichloromethane.
-
Polymerization: The aqueous phase is placed in a beaker equipped with a high-speed mechanical stirrer. The organic phase is then rapidly added to the vigorously stirred aqueous phase. The polymerization reaction occurs at the interface between the two immiscible liquids and proceeds quickly, often within 15-30 minutes.
-
Polymer Isolation: After the reaction is complete, the stirring is stopped, and the two phases are allowed to separate. The organic layer containing the polymer is separated using a separatory funnel.
-
Purification: The polymer is precipitated from the organic phase by pouring the solution into an excess of a non-solvent like methanol. The precipitated polymer is then filtered, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and finally dried in a vacuum oven.
Mandatory Visualizations
Discussion on Biocompatibility and Potential in Drug Development
The application of TMBPA-based polymers in the field of drug development is an emerging area with limited direct research. However, their unique material properties suggest potential for use in medical devices and controlled drug delivery systems.
Biocompatibility and Safety Considerations:
The biocompatibility of any material intended for medical use is of paramount importance. As a derivative of bisphenol, TMBPA has been subject to toxicological studies to assess its safety, particularly in comparison to BPA. Some studies suggest that TMBPA exhibits less estrogenic activity than BPA, which is a significant advantage for biomedical applications. However, other research has indicated potential for other biological effects. Therefore, comprehensive biocompatibility testing, including cytotoxicity, sensitization, and implantation studies, is essential for any specific TMBPA-based polymer formulation intended for medical use.
Potential for Drug Delivery Applications:
The thermal and mechanical properties of TMBPA-based polymers could be advantageous for drug delivery systems.
-
High Glass Transition Temperature (Tg): A high Tg can be beneficial for the storage stability of drug-loaded polymer matrices, preventing premature drug release or changes in the matrix morphology.
-
Mechanical Strength: The enhanced mechanical strength of TMBPA polymers could be suitable for the fabrication of durable medical implants or devices that also serve as a drug reservoir.
-
Controlled Release: The degradation rate and drug diffusion characteristics of TMBPA-based polyesters and polycarbonates would need to be thoroughly investigated to determine their suitability for controlled-release applications. The polymer's hydrophobicity, molecular weight, and the specific drug's properties would all influence the release kinetics.
Future Research Directions:
For drug development professionals, TMBPA-based polymers represent a class of materials with tunable properties that warrant further investigation. Future research should focus on:
-
Comprehensive Biocompatibility and Toxicology Studies: To establish a clear safety profile for medical applications.
-
Degradation and Drug Release Kinetics: To understand how these polymers behave in physiological environments and their potential for controlled drug delivery.
-
Fabrication of Drug Delivery Systems: Investigating the formulation of TMBPA-based polymers into microparticles, nanoparticles, or implants for drug encapsulation and delivery.
-
Surface Modification: Functionalizing the surface of TMBPA-based polymers to improve biocompatibility or to attach targeting ligands for site-specific drug delivery.
At present, there is no established signaling pathway directly associated with the therapeutic action of TMBPA-based polymers themselves. Their primary role in drug development would be as an inert carrier or matrix for a pharmaceutically active agent. The relevant signaling pathways would therefore be those targeted by the encapsulated drug.
References
Application Note & Protocol: Synthesis of Polycarbonate via Melt Polymerization of Bisphenol A
Introduction
Polycarbonate (PC) is a high-performance thermoplastic known for its exceptional impact strength, optical clarity, and thermal stability. It is widely used in applications ranging from electronic components and automotive parts to optical media and medical devices. One of the primary industrial methods for synthesizing polycarbonate, which avoids the use of hazardous phosgene, is the melt transesterification process. This method involves the reaction of a bisphenol, such as Bisphenol A (BPA), with a carbonate source, typically Diphenyl Carbonate (DPC).
This application note provides a detailed two-stage protocol for the synthesis of polycarbonate from Bisphenol A and Diphenyl Carbonate via melt polycondensation. The process is divided into an initial transesterification (prepolymerization) stage to form oligomers and a subsequent polycondensation stage where high molecular weight polymer is achieved under high vacuum and elevated temperatures.
Reaction Principle
The overall reaction involves the transesterification of Bisphenol A with Diphenyl Carbonate. In the first stage, BPA and DPC react to form low molecular weight oligomers, releasing phenol as a byproduct. In the second stage, the temperature is increased and the pressure is reduced to facilitate the removal of phenol, which drives the equilibrium towards the formation of high molecular weight polycarbonate. A basic catalyst is employed to accelerate the reaction rate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the melt polymerization of Bisphenol A.
| Parameter | Value | Notes |
| Reactants | ||
| Monomer 1 | Bisphenol A (BPA) | 4,4'-(propane-2,2-diyl)diphenol |
| Monomer 2 | Diphenyl Carbonate (DPC) | |
| Molar Ratio (BPA:DPC) | 1 : 1.05 - 1.08 | A slight excess of DPC is used to compensate for potential sublimation losses.[1][2][3] |
| Catalyst | ||
| Type | Tetramethylammonium Hydroxide (TMAH) | Other catalysts like LiOH, KOH, or metal acetylacetonates can also be used.[4][5] |
| Molar Ratio (TMAH:Diphenol) | 1 x 10⁻³ | The catalyst is added relative to the total moles of di-hydroxy compounds (BPA).[6] |
| Reaction Conditions | ||
| Stage 1: Transesterification | Formation of oligomers. | |
| Temperature | 180 - 210 °C | |
| Pressure | ~5000 Pa (50 mbar) | Moderate vacuum to initiate phenol removal.[1] |
| Duration | 1 - 1.5 hours | |
| Stage 2: Polycondensation | High molecular weight polymer formation. | |
| Temperature | 260 - 280 °C | Gradual increase to the final temperature.[2][4] |
| Pressure | < 100 Pa (< 1 mbar) | High vacuum is critical for efficient phenol removal.[1][4] |
| Duration | 2 - 3 hours | |
| Polymer Properties | ||
| Number-Average Mol. Wt. (Mn) | 35,000 - 55,000 g/mol | Dependent on the efficiency of phenol removal and reaction time.[7] |
| Polydispersity Index (PDI) | 2.0 - 2.5 | Typical for step-growth polymerization. |
| Glass Transition Temp. (Tg) | ~150 °C | Measured by Differential Scanning Calorimetry (DSC).[8] |
Experimental Protocol
Materials and Equipment
-
Reactants:
-
Bisphenol A (BPA), polymer grade, dried under vacuum at 100 °C for 4 hours.
-
Diphenyl Carbonate (DPC), polymer grade.
-
-
Catalyst:
-
Tetramethylammonium Hydroxide (TMAH) solution (e.g., 25 wt% in methanol).
-
-
Equipment:
-
Jacketed glass reactor or stainless-steel reactor (e.g., 500 mL) equipped with:
-
Mechanical stirrer with a high-torque motor and a vacuum-tight seal.
-
Nitrogen inlet and outlet.
-
Distillation column (short path) connected to a condenser and a collection flask.
-
High-vacuum pump with a cold trap.
-
Temperature controller and heating mantle or oil bath.
-
-
Standard laboratory glassware.
-
Vacuum oven.
-
Procedure
Stage 1: Transesterification (Prepolymerization)
-
Reactor Setup: Assemble the reactor system, ensuring all connections are vacuum-tight. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reactants: Charge the reactor with Bisphenol A and Diphenyl Carbonate in a molar ratio of 1:1.05.
-
Melting and Mixing: Begin stirring and heat the reactor to 180 °C under a gentle flow of nitrogen to melt the reactants and create a homogeneous mixture. This may take approximately 15-20 minutes.
-
Catalyst Addition: Once the mixture is a clear, homogenous melt, add the TMAH catalyst solution via syringe. The molar ratio of TMAH to BPA should be 1 x 10⁻³.
-
Reaction Initiation: After catalyst addition, gradually reduce the pressure to approximately 5000 Pa. Increase the temperature to 210 °C. Phenol will begin to distill from the reaction mixture and collect in the receiving flask.
-
Oligomerization: Maintain these conditions (210 °C, 5000 Pa) for 1 to 1.5 hours.[1] Monitor the amount of phenol collected. The reaction mixture will become more viscous as oligomers form.
Stage 2: Polycondensation
-
Temperature and Vacuum Increase: After the transesterification stage, gradually increase the temperature to 260-280 °C over a period of 30-45 minutes.[2] Simultaneously, slowly reduce the pressure to below 100 Pa (<1 mbar).[4]
-
High-Vacuum Reaction: Maintain the high temperature and high vacuum. The increased viscosity of the polymer melt will require efficient stirring to facilitate the diffusion and removal of the remaining phenol byproduct.
-
Polymerization: Continue the reaction under these conditions for 2 to 3 hours. The reaction is complete when the distillation of phenol ceases and the desired melt viscosity (indicated by the stirrer torque) is achieved.
-
Reaction Termination and Product Recovery:
-
Stop heating and turn off the vacuum pump. Introduce nitrogen gas to bring the reactor back to atmospheric pressure.
-
While the polymer is still molten, extrude it from the bottom of the reactor into a strand and cool it in a water bath. Alternatively, allow the polymer to cool within the reactor and then carefully break it up for removal.
-
The collected polycarbonate can be pelletized or ground into a powder.
-
Dry the final polymer in a vacuum oven at 110-120 °C for at least 4 hours before characterization or further processing.
-
Characterization
The synthesized polycarbonate can be characterized by various techniques:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Glass transition temperature (Tg) measured by Differential Scanning Calorimetry (DSC).[5]
-
Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Signaling Pathway of Melt Polymerization
The following diagram illustrates the chemical transformation during the melt polymerization of Bisphenol A and Diphenyl Carbonate.
Caption: Reaction scheme for polycarbonate synthesis.
Experimental Workflow
The diagram below outlines the sequential stages of the melt polymerization protocol.
Caption: Workflow for two-stage melt polymerization.
References
Application Notes and Protocols for Dimethyl-Bisphenol A in Polycarbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dimethyl-bisphenol A (DMBPA), also known as tetramethyl bisphenol A (TMBPA), as a monomer for the synthesis of polycarbonates. This document details the synthesis of the DMBPA monomer, its polymerization into polycarbonates, and the material properties of the resulting polymers, with a focus on applications relevant to research and development.
Introduction
Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability.[1][2] While traditionally synthesized from bisphenol A (BPA), concerns over its potential endocrine-disrupting properties have spurred research into alternative monomers.[3] this compound (DMBPA) presents a promising alternative, offering the potential for polycarbonates with enhanced thermal and mechanical properties.[4] The addition of methyl groups to the phenyl rings of the bisphenol monomer can significantly influence the final properties of the polymer.[4]
Monomer Synthesis: this compound (DMBPA)
DMBPA, chemically named 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, is synthesized via the condensation reaction of 2,6-dimethylphenol with acetone.[1] This reaction is typically acid-catalyzed.
Experimental Protocol: Synthesis of DMBPA
This protocol is a generalized procedure based on common laboratory practices for the synthesis of bisphenols.
Materials:
-
2,6-Dimethylphenol
-
Acetone
-
Organic carboxylic acid catalyst (e.g., oxalic acid)
-
Organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid)
-
Organic solvent for washing (e.g., toluene, hexane)
-
Hydrochloric acid or Sulfuric acid (alternative catalysts)[1]
-
Light petroleum (solvent for alternative method)[1]
Procedure:
-
In a reactor equipped with a stirrer and a heating mantle, melt 2,6-dimethylphenol by heating.
-
Add an organic carboxylic acid catalyst to the molten 2,6-dimethylphenol and stir to mix.
-
Continuously add an organic sulfonic acid catalyst, followed by the dropwise addition of acetone to initiate the condensation reaction. The reaction mixture will gradually form a slurry.
-
Transfer the resulting slurry to a kneader and stir to obtain a paste-like product.
-
Transfer the paste to a stirrer and wash with an organic solvent to remove unreacted starting materials and byproducts.
-
Filter the solid product and dry it under vacuum to obtain crude DMBPA.
-
The crude product can be further purified by flash chromatography using a suitable eluent system like ethyl acetate/hexane to yield high-purity DMBPA as a white crystalline solid.[1]
Characterization:
The structure and purity of the synthesized DMBPA can be confirmed using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[1]
Polycarbonate Synthesis from DMBPA
Polycarbonates based on DMBPA can be synthesized via a melt transesterification process with diphenyl carbonate (DPC). This method avoids the use of hazardous phosgene.[4][5]
Experimental Protocol: Melt Polymerization of DMBPA with Diphenyl Carbonate
This protocol describes a typical two-stage melt polymerization process.
Materials:
-
This compound (DMBPA)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., Lithium hydroxide - LiOH·H₂O)[6]
Procedure:
Stage 1: Pre-polymerization (Transesterification)
-
Charge the DMBPA and DPC monomers into a stainless-steel jacketed reactor equipped with a mechanical stirrer and a distillation column.[6] A slight excess of DPC is often used.[7]
-
Heat the reactor to melt the monomers (typically around 150-220°C) under a nitrogen atmosphere.[6][7]
-
Inject the catalyst into the molten mixture.[6]
-
Gradually increase the temperature while stirring. The transesterification reaction begins, producing phenol as a byproduct, which is distilled off.
Stage 2: Polycondensation
-
After the initial removal of phenol, gradually reduce the pressure inside the reactor to a high vacuum (<10 mmHg).[6]
-
Increase the temperature further (up to 250-300°C) to facilitate the removal of the remaining phenol and drive the polymerization reaction towards a high molecular weight polymer.[6][7]
-
The viscosity of the molten polymer will increase significantly as the molecular weight increases.
-
Once the desired molecular weight is achieved (monitored by viscosity or torque measurements), the molten polycarbonate is extruded, cooled, and pelletized.
Properties of DMBPA-based Polycarbonates
The incorporation of DMBPA into the polycarbonate backbone significantly enhances its thermal and mechanical properties compared to standard BPA-based polycarbonates.[4]
Data Summary
The following tables summarize the key properties of polycarbonates derived from DMBPA, including copolymers with BPA (P-TBPA/BPA).
Table 1: Thermal Properties of DMBPA/BPA Copolycarbonates [4]
| Polymer Composition (TBPA/BPA molar ratio) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| 0/100 (BPA-PC) | 148.5 | 475.2 |
| 25/75 | 162.3 | 480.1 |
| 50/50 | 175.8 | 485.3 |
| 75/25 | 188.6 | 490.5 |
| 100/0 (DMBPA-PC) | 201.2 | 495.7 |
Table 2: Mechanical Properties of DMBPA/BPA Copolycarbonates [4]
| Polymer Composition (TBPA/BPA molar ratio) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0/100 (BPA-PC) | 65.2 | 2.15 | 110.5 |
| 25/75 | 68.7 | 2.23 | 95.3 |
| 50/50 | 72.5 | 2.31 | 80.1 |
| 75/25 | 76.8 | 2.40 | 65.4 |
| 100/0 (DMBPA-PC) | 81.3 | 2.52 | 50.2 |
Table 3: Optical Properties of Polycarbonates
| Property | Value | Reference |
| Refractive Index (at 589 nm) | 1.584 - 1.586 | [1] |
| Light Transmittance | >88% (in the visible spectrum) | [5] |
Applications
The enhanced thermal stability and mechanical strength of DMBPA-based polycarbonates make them suitable for demanding applications in:
-
Medical Devices: Sterilizable medical components that require high-temperature resistance.
-
Drug Delivery Systems: As a matrix for controlled-release formulations where thermal processing is involved.
-
Laboratory Equipment: High-performance, transparent labware that can withstand autoclaving.
-
Optical Components: Lenses and other optical parts requiring a high refractive index and good thermal stability.[8]
Visualizations
Synthesis of this compound (DMBPA)
Caption: Synthesis pathway for this compound (DMBPA).
Melt Polymerization of DMBPA to Polycarbonate
References
- 1. Polycarbonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pom-material.com [pom-material.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 8. US20140200308A1 - Polycarbonate compositions having improved thermal dimensional stability and high refractive index - Google Patents [patents.google.com]
Application of Dimethyl-Bisphenol A Derivatives in Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins based on Bisphenol A (BPA) are widely utilized for their robust mechanical strength, excellent adhesion, and chemical resistance.[1][2] However, modifications to the bisphenol structure, such as the introduction of methyl groups, can further enhance these properties. This document provides detailed application notes and protocols for the use of dimethyl-bisphenol A derivatives, specifically focusing on tetramethyl-bisphenol A (TMBPA) and its analogs, in the formulation of high-performance epoxy resins. The addition of methyl groups to the aromatic rings of the bisphenol backbone can significantly influence the resulting polymer's thermal stability, mechanical properties, and processability. These enhanced characteristics make them suitable for demanding applications in aerospace, electronics, and advanced composites.
Key Advantages of Methyl-Substituted Bisphenol A Epoxy Resins
The incorporation of methyl groups onto the bisphenol A backbone offers several advantages over conventional BPA-based epoxy resins:
-
Increased Glass Transition Temperature (Tg): The methyl groups introduce steric hindrance, which restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature and improved thermal stability.[3]
-
Enhanced Mechanical Properties: The rigid structure imparted by the methyl groups can lead to increased tensile strength and modulus.[4]
-
Lower Dielectric Constant: The non-polar nature of the methyl groups can contribute to a lower dielectric constant in the cured resin, which is advantageous for applications in electronics.[4]
-
Reduced Shrinkage: Methylated epoxy resins have been observed to exhibit lower shrinkage upon curing compared to their non-methylated counterparts.[4]
-
Improved Hydrophobicity: The presence of methyl groups can increase the hydrophobicity of the epoxy resin, leading to lower water absorption.[4]
Data Presentation
The following tables summarize the quantitative data on the properties of epoxy resins based on tetramethyl-bisphenol derivatives in comparison to standard Bisphenol A (BPA) and Bisphenol F (BPF) based epoxy resins.
Table 1: Thermal Properties of Methylated vs. Non-Methylated Epoxy Resins
| Property | Tetramethyl-bisphenol F Epoxy (TMBPFE) | Fluorinated Epoxy with Methyl Groups | Fluorinated Epoxy without Methyl Groups | Standard Bisphenol A Epoxy (DGEBA) |
| Glass Transition Temperature (Tg) | Up to 184°C (cured with DDM)[3] | 181°C (DMA)[4] | 129°C (DMA)[4] | Typically 150-180°C (depending on curing agent) |
| 5% Weight Loss Temperature (TGA) | ~346-348°C (for a siloxane-modified bisphenol)[3] | Not specified | Not specified | Typically >300°C |
Table 2: Mechanical and Physical Properties of Methylated vs. Non-Methylated Epoxy Resins
| Property | Fluorinated Epoxy with Methyl Groups | Fluorinated Epoxy without Methyl Groups | Standard Bisphenol A Epoxy (DGEBA) | Standard Bisphenol F Epoxy (DGEBF) |
| Tensile Strength | 39.76 ± 5.51 MPa[4] | 34.73 ± 5.10 MPa[4] | Typically 55-80 MPa | Typically 60-85 MPa |
| Dielectric Constant (8.2-12.4 GHz) | 2.49 - 2.51[4] | 2.51 - 2.54[4] | 2.80 - 2.83[4] | Lower than DGEBA |
| Water Absorption (24h immersion) | 0.147% w/w[4] | 0.134% w/w[4] | Typically 0.1-0.5% | Lower than DGEBA |
| Curing Shrinkage | Lower than non-methylated version[4] | Higher than methylated version[4] | Varies with formulation | Generally lower than DGEBA |
| Viscosity | Not specified | Not specified | Higher than DGEBF[5] | Lower than DGEBA[5] |
Experimental Protocols
Protocol 1: Synthesis of Diglycidyl Ether of Tetramethyl-bisphenol A (DGETMBPA)
This protocol describes a general method for the synthesis of the diglycidyl ether of tetramethyl-bisphenol A.
Materials:
-
Tetramethyl-bisphenol A (TMBPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst
-
Toluene or other suitable solvent
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve TMBPA in an excess of epichlorohydrin and toluene.
-
Add a catalytic amount of tetrabutylammonium bromide to the mixture.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) to the flask through the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer several times with deionized water to remove the sodium chloride and excess sodium hydroxide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the toluene and excess epichlorohydrin by vacuum distillation to obtain the crude DGETMBPA product.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Curing of DGETMBPA with an Aromatic Amine Hardener
This protocol outlines the procedure for curing the synthesized DGETMBPA with a common aromatic amine hardener, 4,4'-diaminodiphenyl methane (DDM).
Materials:
-
Diglycidyl ether of tetramethyl-bisphenol A (DGETMBPA)
-
4,4'-diaminodiphenyl methane (DDM)
-
Mold release agent
-
Aluminum or silicone molds
Procedure:
-
Calculate the stoichiometric amount of DDM required to cure the DGETMBPA based on their respective epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW).
-
Preheat the DGETMBPA resin to approximately 80-100°C to reduce its viscosity.
-
Melt the DDM at a temperature just above its melting point (around 90°C).
-
Add the molten DDM to the preheated DGETMBPA resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds that have been treated with a mold release agent.
-
Cure the samples in an oven using a staged curing cycle, for example:
-
120°C for 2 hours
-
150°C for 2 hours
-
Post-cure at 180°C for 1-2 hours.
-
-
Allow the samples to cool slowly to room temperature before demolding.
Protocol 3: Characterization of Cured Epoxy Resin
This section provides an overview of the key experimental techniques used to characterize the properties of the cured DGETMBPA-based epoxy resin.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and monitor the curing process.
-
Method: A small sample (5-10 mg) is heated in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The Tg is identified as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature of the cured resin.
-
Method: A small sample (10-15 mg) is heated in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min). The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is recorded.
-
2. Mechanical Testing:
-
Tensile Testing (ASTM D638):
-
Purpose: To measure the tensile strength, Young's modulus, and elongation at break.
-
Method: Dog-bone shaped specimens are pulled at a constant crosshead speed until failure using a universal testing machine.
-
-
Flexural Testing (ASTM D790):
-
Purpose: To determine the flexural strength and modulus.
-
Method: Rectangular bar specimens are subjected to a three-point bending test until failure.
-
-
Impact Testing (ASTM D256):
-
Purpose: To measure the material's resistance to fracture under a sudden impact (toughness).
-
Method: Notched specimens are struck by a swinging pendulum (Izod or Charpy test).
-
Mandatory Visualization
Caption: Workflow for the synthesis, curing, and characterization of TMBPA epoxy resin.
Caption: Structure-property relationship in this compound based epoxy resins.
References
- 1. Synthesis and Characterization of Novel Sulphanilamide/Epoxy Resin Modified Polyester for Thermal Stability and Impact Strength [file.scirp.org]
- 2. highperformancecoatings.org [highperformancecoatings.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
Application Note: Quantification of Dimethyl-bisphenol A in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of dimethyl-bisphenol A (DMBPA) in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), optimized chromatographic conditions for the separation of DMBPA, and specific mass spectrometric parameters for its detection. This method is designed to offer high selectivity and sensitivity, making it suitable for various research and drug development applications where the monitoring of DMBPA levels is critical.
Introduction
This compound (DMBPA), a derivative of bisphenol A (BPA), is a compound of increasing interest in environmental and toxicological studies. Its structural similarity to BPA raises concerns about its potential endocrine-disrupting properties. Accurate and sensitive quantification of DMBPA in biological samples is essential for exposure assessment and pharmacokinetic studies. HPLC-MS/MS offers the necessary selectivity and sensitivity for detecting trace levels of DMBPA in complex biological matrices. This document provides a detailed protocol for the reliable quantification of DMBPA.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of DMBPA from 500 µL of plasma or urine.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load 500 µL of the biological sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the DMBPA from the cartridge with 5 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol/water) and vortex for 30 seconds. The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in ultrapure water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 50% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| DMBPA (Quantifier) | 255.3 | 240.3 | 150 | -25 |
| DMBPA (Qualifier) | 255.3 | 147.1 | 150 | -35 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on typical values for bisphenol analogues.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Mandatory Visualization
Caption: Experimental workflow for DMBPA quantification.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the specified MRM transitions, offer a solid foundation for researchers and scientists in various fields. The high selectivity and sensitivity of this method make it an invaluable tool for studies on the environmental exposure, toxicology, and pharmacokinetics of DMBPA.
Application Notes and Protocols for the Gas Chromatography Analysis of Dimethyl-Bisphenol A
Introduction
2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as tetramethyl-bisphenol A (TMBPA), is a methylated congener of Bisphenol A (BPA). It is utilized in various industrial applications, including the manufacturing of polycarbonate plastics and epoxy resins. As with other bisphenol compounds, there is a growing interest in the accurate and sensitive determination of TMBPA in various matrices due to potential environmental and health considerations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of TMBPA. Due to its phenolic nature and relatively low volatility, a derivatization step is essential to improve its chromatographic performance.[1] This document provides a detailed application note and a comprehensive protocol for the analysis of TMBPA using GC-MS following silylation derivatization.
Principle of the Method
The analytical method is based on the derivatization of the polar hydroxyl groups of TMBPA with a silylating agent, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile and thermally stable trimethylsilyl (TMS) ether derivative.[2] This derivatization enhances the chromatographic resolution and sensitivity of the analysis.[2] The derivatized TMBPA is then separated on a low-polarity capillary gas chromatography column and detected by a mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.
Data Presentation
Table 1: Predicted GC-MS Parameters for Di-TMS-Dimethyl-Bisphenol A
| Parameter | Value |
| Analyte | 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA) |
| Derivative | bis(trimethylsilyl) ether of TMBPA (Di-TMS-TMBPA) |
| Molecular Formula of Derivative | C25H40O2Si2 |
| Molecular Weight of Derivative | 428.7 g/mol |
| Predicted Molecular Ion (M+) | m/z 428 |
| Predicted Key Fragment Ion [M-15]+ | m/z 413 |
| Other Predicted Characteristic Ions | m/z 73 (TMS group), m/z 269, m/z 284 |
| Quantification Ion (suggested) | m/z 413 |
| Qualifier Ions (suggested) | m/z 428, m/z 269 |
Note: The mass-to-charge ratios (m/z) are predicted based on the structure of TMBPA and the known fragmentation patterns of silylated bisphenols. Experimental verification is recommended.
Table 2: Typical Gas Chromatography and Mass Spectrometry Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
| SIM Ions | m/z 413 (Quantification), m/z 428, m/z 269 (Qualifiers) |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of TMBPA standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (Aqueous Matrix)
This protocol describes a general solid-phase extraction (SPE) method for aqueous samples. The protocol may need to be optimized for different sample matrices.
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Fortification (for QC): For quality control samples, spike a known amount of TMBPA working standard into the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained TMBPA from the cartridge with 2 x 4 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent like acetone or ethyl acetate for derivatization.[3]
Silylation Derivatization Protocol
-
To the 100 µL of reconstituted sample extract or standard solution in a 2 mL autosampler vial, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
Inject 1 µL of the derivatized standard or sample into the GC-MS system.
-
Acquire data in either full scan mode (for qualitative analysis and confirmation of fragmentation) or SIM mode (for quantitative analysis).
Quantification
-
Generate a calibration curve by plotting the peak area of the quantification ion (m/z 413) against the concentration of the derivatized TMBPA standards.
-
Determine the concentration of TMBPA in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of dimethyl-bisphenol A.
Caption: Predicted fragmentation of Di-TMS-Dimethyl-Bisphenol A.
References
Application and Protocol Notes for the Use of Dimethyl-Bisphenol A and its Analogs as Polymer Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative degradation of polymers, initiated by factors such as heat, light, and mechanical stress, leads to the deterioration of their physical and chemical properties, ultimately resulting in material failure. Antioxidants are crucial additives incorporated into polymeric materials to inhibit or retard this degradation process. Among the various classes of antioxidants, sterically hindered phenols, including dimethyl-bisphenol A and its structural analogs, have demonstrated significant efficacy as primary antioxidants. These compounds function as radical scavengers, interrupting the auto-oxidation chain reaction and thereby extending the service life of the polymer. This document provides detailed application notes and experimental protocols for evaluating the performance of this compound and its close analog, 4,4'-bis(2,6-di-tert-butylphenol), as antioxidants in polymers.
Mechanism of Action: Radical Scavenging
The primary antioxidant activity of sterically hindered bisphenols, such as this compound, lies in their ability to donate a hydrogen atom from their phenolic hydroxyl groups to reactive free radicals (R•, ROO•) that are formed during the initiation and propagation stages of polymer oxidation. This process is outlined in the signaling pathway diagram below. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the ortho-alkyl groups, which prevents it from initiating new oxidation chains. This chain-breaking mechanism effectively terminates the degradation cycle.
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Applications
This compound and its analogs are effective antioxidants for a wide range of polymers, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE) are particularly susceptible to thermal oxidation during processing and end-use. Hindered phenolic antioxidants are crucial for their stabilization.[1]
-
Elastomers: In materials like isoprene rubber, these antioxidants prevent degradation caused by heat and oxygen, thereby preserving their mechanical properties.[1]
-
Other Thermoplastics: Their use can be extended to other plastics that undergo oxidative degradation.
Quantitative Performance Data
The following table summarizes the performance of a close structural analog, 4,4'-bis(2,6-di-tert-butylphenol), as an antioxidant in polypropylene (PP) and isoprene rubber (SKI-3). This data is presented as a strong proxy for the expected performance of this compound due to the high structural and functional similarity. The experiments were conducted at a concentration of 0.3 wt% of the antioxidant.
| Polymer Matrix | Test Method | Parameter | Unstabilized | With 4,4'-bis(2,6-di-tert-butylphenol) | Commercial Antioxidant (Irganox 1010) |
| Polypropylene (PP) | Differential Scanning Calorimetry (DSC) | Induction Period of Oxidation (IPO) at 200°C (min) | 4 | 35 | 28 |
| Thermogravimetric Analysis (TGA) | Temperature at 5% Weight Loss (°C) | 255 | 275 | 270 | |
| Isoprene Rubber (SKI-3) | Wallace Plasticity | Plasticity Retention Index (%) after aging at 140°C for 30 min | 25 | 75 | Not Reported |
Data sourced from "Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene".[1]
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Efficacy by Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)
This method determines the thermal stability of a polymer formulation by measuring the time until the onset of exothermic oxidation at a constant elevated temperature in an oxygen atmosphere.
Caption: Experimental workflow for Oxidation Induction Time (OIT) measurement.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample containing the antioxidant into an open aluminum DSC pan. An unstabilized polymer sample should be used as a control.
-
Instrument Setup: Place the sample pan in the DSC cell.
-
Heating Program:
-
Heat the sample to the desired isothermal temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
-
Oxidation: Switch the purge gas from nitrogen to oxygen (flow rate 50 mL/min) while maintaining the isothermal temperature.
-
Data Acquisition: Record the heat flow signal as a function of time. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the Oxidation Induction Time (OIT). A longer OIT indicates better thermal stability.[2]
Protocol 2: Evaluation of Radical Scavenging Activity by DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of antioxidant compounds. The stable DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the antioxidant (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a cuvette or a 96-well plate, add a specific volume of the antioxidant solution at various concentrations.
-
Add the DPPH solution to the antioxidant solution and mix thoroughly.
-
A control sample containing only the solvent and the DPPH solution should be prepared.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the antioxidant.
-
The results can also be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]
-
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperature of the polymer and the effect of the antioxidant on its thermal stability.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Heating Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of degradation and the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss). A higher degradation temperature for the stabilized polymer compared to the unstabilized polymer indicates improved thermal stability.[1]
Conclusion
This compound and its sterically hindered bisphenol analogs are highly effective primary antioxidants for a variety of polymers. Their radical scavenging mechanism effectively inhibits oxidative degradation, thereby enhancing the thermal stability and extending the service life of polymeric materials. The experimental protocols described herein provide a robust framework for evaluating the performance of these antioxidants in different polymer systems.
References
Experimental Protocol for Assessing the Endocrine Activity of Dimethyl-bisphenol A
Application Note
This document provides a comprehensive set of experimental protocols to assess the potential endocrine-disrupting activities of 3,3'-dimethyl-bisphenol A (DMBPA). The protocols are designed for researchers, scientists, and drug development professionals to evaluate the interaction of DMBPA with key components of the endocrine system, including estrogen, androgen, and thyroid hormone pathways. The methodologies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability. While specific quantitative data for DMBPA, such as half-maximal effective or inhibitory concentrations (EC50/IC50), are not extensively available in published literature, this guide provides the framework to generate such data. A study by Kitamura et al. (2005) indicates that DMBPA exhibits significant thyroid hormonal activity and potential anti-androgenic effects[1][2].
Summary of Endocrine Activity of Dimethyl-bisphenol A (DMBPA) and Related Compounds
The following tables summarize the known endocrine activities of DMBPA and the parent compound, Bisphenol A (BPA), for comparative purposes. It is important to note that quantitative data for DMBPA is limited.
Table 1: Summary of In Vitro Endocrine Activity
| Compound | Assay | Endpoint | Result | Reference |
| DMBPA | GH3 Cell Proliferation | Thyroid Agonism | Significant thyroid hormonal activity observed. | [1][2] |
| NIH3T3 Cell Androgen Activity | Anti-androgenism | Showed inhibitory effects on androgen activity. | [1][2] | |
| MCF-7 Cell Estrogenicity | Estrogen Agonism | No significant estrogenic activity reported. | [1][2] | |
| BPA | Estrogen Receptor (ER) Binding | Binding Affinity | Weak binder to ERα and ERβ. | [3] |
| ERα Reporter Gene Assay | Agonist Activity | EC50: 317 nM | [3] | |
| Androgen Receptor (AR) Reporter Gene Assay | Antagonist Activity | IC50: 2.14 µM | [4] | |
| H295R Steroidogenesis Assay | Effects on Hormone Production | Decreased testosterone and androstenedione, increased estrone and estradiol. | [5] | |
| Thyroid Receptor (TR) Binding | Binding Affinity (Ki) | 200 µM | [6] |
Table 2: Summary of In Vivo Endocrine Activity
| Compound | Assay | Species | Endpoint | Result | Reference |
| DMBPA | Leydig Cell Regeneration | Rat | Androgen Receptor Antagonism | Delayed Leydig cell regeneration, suggesting AR antagonism. | [7] |
| BPA | Uterotrophic Assay | Mouse | Uterine Weight | Positive response, indicating estrogenic activity. | [8] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Endocrine Activity
Experimental workflow for assessing DMBPA's endocrine activity.
Estrogen Receptor Signaling Pathway
Simplified estrogen receptor signaling pathway.
Androgen Receptor Signaling Pathway
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone action is disrupted by bisphenol A as an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylbisphenol A inhibits the differentiation of stem Leydig cells in adult male rats by androgen receptor (NR3C4) antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl-bisphenol A
Welcome to the Technical Support Center for the synthesis of dimethyl-bisphenol A (DMBPA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound (DMBPA)?
A1: this compound, also known as 2,2-bis(3,5-dimethyl-4-hydroxyphenyl)propane or tetramethyl-bisphenol A (TMBPA), is primarily synthesized through two main routes:
-
Condensation of 2,6-dimethylphenol with a ketone: This method involves the reaction of 2,6-dimethylphenol with a ketone, typically acetone, in the presence of an acid catalyst.[1]
-
Transesterification of bisphenol A (BPA) with dimethyl carbonate (DMC): This route utilizes bisphenol A and dimethyl carbonate as starting materials, reacting them in the presence of a suitable catalyst.[2][3]
Q2: What factors primarily influence the yield and selectivity of the DMBPA synthesis?
A2: The key factors influencing the yield and selectivity include:
-
Catalyst Type: The choice of catalyst is crucial. Various catalysts, including organotin oxides, metal acetylacetonates, and titanium compounds, have been studied, each exhibiting different activities and selectivities.[2][3]
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics and can also affect the formation of byproducts.[2]
-
Molar Ratio of Reactants: The stoichiometry of the reactants, for instance, the DMC/BPA molar ratio, can significantly impact the conversion and selectivity of the reaction.[2]
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion of the starting materials.
-
Solvent: The choice of solvent can influence the solubility of reactants and products, thereby affecting the reaction rate and product isolation.
Q3: What are the major byproducts in DMBPA synthesis?
A3: In the synthesis of bisphenols, common byproducts can include isomers (e.g., o,p'-isomer instead of the desired p,p'-isomer), oligomers, and products from side reactions like methylation or decomposition of reactants and products.[4] The specific byproducts will depend on the chosen synthetic route and reaction conditions.
Q4: How can I purify the crude DMBPA product?
A4: Recrystallization is a common and effective method for purifying crude DMBPA.[5][6][7] A suitable solvent system, often a mixture of a C1-C4 monoalcohol and water, is used.[5][6][7] The crude product is dissolved in the hot solvent mixture and then allowed to cool, causing the purified DMBPA to crystallize. The purity can be assessed by techniques such as melting point determination and chromatographic methods.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield | - Inefficient catalyst- Suboptimal reaction temperature- Incorrect molar ratio of reactants- Insufficient reaction time- Impure starting materials | - Catalyst: Screen different catalysts to find one with higher activity for your specific reaction. Consider catalyst promoters if applicable.- Temperature: Optimize the reaction temperature. A temperature that is too low may result in slow reaction rates, while a temperature that is too high can lead to byproduct formation and decomposition.- Reactant Ratio: Experiment with different molar ratios of the reactants to find the optimal balance for high conversion.- Reaction Time: Monitor the reaction progress over time to ensure it has reached completion.- Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction. |
| Low Selectivity (e.g., formation of isomers) | - Inappropriate catalyst- High reaction temperature- Unfavorable reaction conditions | - Catalyst: Select a catalyst known for high selectivity towards the desired isomer. Some catalysts may favor the formation of one isomer over another.- Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of side reactions.- Additives: In some bisphenol syntheses, the addition of a small amount of water has been shown to suppress isomerization reactions. |
| Catalyst Deactivation | - Poisoning of active sites by impurities in the feed- Coking or fouling of the catalyst surface- Thermal degradation of the catalyst | - Feed Purification: Purify the reactant feed to remove any potential catalyst poisons.- Catalyst Regeneration: Depending on the catalyst, regeneration may be possible. This could involve washing with a solvent or calcination at a specific temperature.- Optimize Conditions: Operate the reaction under conditions that minimize catalyst stress, such as lower temperatures if feasible. |
| Product is Colored | - Formation of colored byproducts- Oxidation of phenolic compounds | - Purification: Employ rigorous purification methods such as recrystallization, potentially with the addition of a reducing agent like sodium dithionite during the process to prevent oxidation.[7]- Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation/Purification | - Product is an oil or does not crystallize easily- Presence of impurities that inhibit crystallization | - Solvent Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents may be required to achieve good crystallization.- Seeding: Introduce a small seed crystal of pure DMBPA to induce crystallization.- Chromatography: If recrystallization is ineffective, column chromatography can be used for purification.[1] |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of Bisphenol A (BPA) Derivatives from BPA and Dimethyl Carbonate (DMC)
| Catalyst | Reactants | Temperature (°C) | BPA Conversion (%) | Transesterification Selectivity (%) | Reference |
| Ph2SnO | BPA, DMC | 170 | 28.60 | 98.35 | [2] |
| (CF3C6H4)2SnO | BPA, DMC | - | 12.48 | 64.74 | [2] |
| (C6H11)2SnO | BPA, DMC | 180 | 71.0 | 26.5 (BMBPA selectivity) | [2] |
| Zirconium(IV) acetylacetonate | BPA, DMC | - | 85.2 | 99.0 (carboxymethylation) | [3] |
| TiO2(B) nanotubes | Phenol, DMC | 170 | 54.6 | 99.2 | [2] |
| Ti/Li-6-400 | BPA, DMC | 160-180 | 46.67 | - | [2] |
Note: BMBPA refers to bis-methylcarbonate of bisphenol-A.
Experimental Protocols
Synthesis of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (DMBPA) [1]
Materials:
-
2,6-dimethylphenol
-
Acetone (or other suitable ketone)
-
Light petroleum
-
Concentrated sulfuric acid (98%) or Hydrochloric acid (36% w/v)
-
Water
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred mixture of 2,6-dimethylphenol (5.0 g, 41.0 mmol) and the ketone (94.0 mmol) in light petroleum (40 ml), add sulfuric acid (1.5 ml, 98%) over a period of 15 minutes at room temperature (27°C). If using an aldehyde, hydrochloric acid (5 ml, 36% w/v) is used instead.
-
Continue stirring the reaction mixture for the appropriate time (this will need to be determined empirically).
-
After the reaction is complete, dilute the mixture with 10 times its volume of water and stir for an additional 15 minutes.
-
Filter the resulting solid on a Buchner funnel and wash thoroughly with water.
-
Dry the crude product at 85-90°C under vacuum.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure DMBPA as a white crystalline solid.
Purification of Crude DMBPA by Recrystallization [5][6][7]
Materials:
-
Crude DMBPA
-
C1-C4 monoalcohol (e.g., methanol, ethanol)
-
Water
Procedure:
-
Prepare a solvent mixture of a C1-C4 monoalcohol and water. The optimal ratio of alcohol to water and the total amount of solvent will need to be determined experimentally but is typically in the range of 2-40 wt% water.[5][7]
-
In a suitable flask, add the crude DMBPA and the solvent mixture.
-
Heat the mixture with stirring to a temperature between 65°C and 150°C until the crude DMBPA is completely dissolved.[5][6]
-
Slowly cool the solution to room temperature to allow for the crystallization of the purified DMBPA.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent mixture.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
References
- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0319326A2 - Process for preparing 2,2-bis(4-hydroxyphenyl) propane of high purity - Google Patents [patents.google.com]
- 5. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 6. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 7. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Dimethyl-bisphenol A
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of crude dimethyl-bisphenol A (DMBPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying crude this compound?
A1: The primary methods for purifying crude DMBPA, analogous to its parent compound bisphenol A (BPA), are recrystallization, distillation, and chromatography.
-
Recrystallization is the most common and effective method for removing impurities, especially isomers and by-products from the synthesis. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool, causing the purified DMBPA to crystallize.
-
Distillation , particularly vacuum distillation, can be used to separate DMBPA from non-volatile impurities or unreacted starting materials with significantly different boiling points.[]
-
Column Chromatography is employed for high-purity requirements, allowing for the separation of closely related isomers and minor impurities that are difficult to remove by recrystallization alone.
Q2: What are the typical impurities in crude this compound?
A2: Crude DMBPA is expected to contain impurities similar to those found in crude bisphenol A, arising from side reactions during synthesis. These include:
-
Isomers: The ortho,para (o,p)-isomer is a common impurity alongside the desired para,para (p,p)-isomer.[2]
-
Synthesis By-products: Compounds like trisphenols, chromans, and isopropenyl phenol derivatives can be formed.[][2]
-
Unreacted Starting Materials: Residual phenol, acetone, or their methylated analogs may be present.[][3]
-
Color Bodies: Unidentified compounds that can impart a yellow or brown color to the crude product.[2]
Q3: How can I assess the purity of my purified this compound?
A3: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main component and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, often requiring derivatization of the hydroxyl groups.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting point range and depress the melting temperature.
Q4: What are the essential safety precautions when purifying this compound?
A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. General safety precautions include:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or solvent vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[7][8]
-
Handling: Avoid generating dust. Keep containers tightly closed when not in use.[6]
-
First Aid: Be familiar with first aid measures for eye contact, skin contact, inhalation, and ingestion. An eyewash station and safety shower should be readily accessible.
Troubleshooting Guide
Q5: Why is my yield low after recrystallization?
A5: Low yield is a common issue with several potential causes:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly or is not filtered hot, the product can crystallize along with impurities on the filter paper.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If solubility is still high at low temperatures, recovery will be poor.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will result in less product crystallizing out.
Q6: The product is still impure after recrystallization. What went wrong?
A6: Impurities can persist for several reasons:
-
Co-crystallization: The impurity may have similar solubility properties to DMBPA in the chosen solvent, causing it to crystallize along with the product.
-
Occlusion: Impurities can become trapped within the crystal lattice as the crystals form. This is more common with rapid cooling, which leads to smaller, less perfect crystals.[2][9]
-
Insufficient Washing: The crystal cake was not washed adequately with cold, fresh solvent after filtration to remove residual mother liquor containing dissolved impurities.
-
Solution: Try a second recrystallization, perhaps with a different solvent system. Slower cooling rates can also lead to purer crystals.
Q7: Instead of crystals, an oil formed when I cooled the solution. How do I fix this?
A7: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point or when the solution becomes supersaturated.
-
Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to reduce the concentration. Allow it to cool more slowly.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
Solution 3: Add a seed crystal of pure DMBPA to initiate crystallization.
-
Solution 4: Use a different solvent or a co-solvent system.
Q8: I am seeing a persistent background peak for bisphenol A/DMBPA during LC-MS analysis, even in blank injections. What is the source?
A8: This is a known issue in trace analysis of bisphenols, which are common components in plastics.
-
Source of Contamination: The contamination can originate from solvents (even LC-MS grade), the water purification system, plastic labware (e.g., pipette tips, centrifuge tubes), or leaching from components within the chromatography system itself.[10][11][12]
-
Troubleshooting:
-
Use glass volumetric flasks and vials wherever possible.
-
Rigorously clean all glassware with high-purity solvents.
-
Test different batches or suppliers of solvents.
-
In LC-MS, contaminants present in the mobile phase can accumulate on the column during equilibration and elute as a "ghost peak" during the gradient.[11] Switching to an isocratic elution method can sometimes resolve this issue.[12]
-
Data Presentation
Table 1: Solvent Properties for Purification of Bisphenol-Type Compounds
| Solvent | Boiling Point (°C) | DMBPA/BPA Solubility Characteristics | Application Notes |
| Toluene | 111 | Good solubility when hot, lower when cold.[13] | Excellent for recrystallization. Can form azeotropes with water to aid in drying.[14] |
| Methanol | 65 | Good solubility.[15][16] | Can be used for recrystallization. Its high volatility makes it easy to remove. |
| Ethanol | 78 | Good solubility.[16][17] | Similar to methanol, a common choice for recrystallization of polar compounds. |
| Acetone | 56 | High solubility.[17] | Often too good a solvent for recrystallization unless used in a co-solvent system. Useful for washing glassware. |
| Water | 100 | Very low solubility.[16][17] | Primarily used as an anti-solvent or for washing water-soluble impurities. Aqueous crystallization can yield large crystals.[9] |
| Ethyl Acetate | 77 | Moderate to good solubility.[18] | Can be a suitable recrystallization solvent and is common in chromatography. |
| Hexane | 69 | Low solubility. | Often used as an anti-solvent in co-solvent systems or for washing non-polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Water Co-solvent System
This protocol is adapted from methods used for bisphenol A and is effective at removing common isomers.[14][19]
-
Dissolution: In a fume hood, place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of toluene and 1 mL of deionized water.
-
Heating: Add a magnetic stir bar and heat the mixture on a hot plate with stirring. Bring the mixture to a gentle boil until all the solid has dissolved. The temperature should be around 100-105°C.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a funnel with fluted filter paper on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove solids.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene (2 x 10 mL) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Analysis: Check the purity of the dried crystals using HPLC and melting point analysis.
Protocol 2: Flash Column Chromatography
This protocol is a general method for purifying organic compounds. The solvent system must be optimized for DMBPA using Thin Layer Chromatography (TLC) first. A typical starting point is a hexane/ethyl acetate mixture.
-
TLC Analysis: Develop a TLC system that gives the DMBPA spot an Rf value of approximately 0.3.
-
Column Packing: Select an appropriate size column. Pack it with silica gel using the chosen eluent (solvent system) as a slurry. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude DMBPA (e.g., 1 g) in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions continuously in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure DMBPA.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under high vacuum and analyze its purity.
Visualizations
Experimental and Logical Workflows
References
- 2. EP0109033A2 - Purification of bisphenol-A - Google Patents [patents.google.com]
- 3. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]
- 4. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemos.de [chemos.de]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. miller-stephenson.com [miller-stephenson.com]
- 9. US4447655A - Purification of bisphenol-A - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. data.epo.org [data.epo.org]
Technical Support Center: Overcoming Solubility Challenges with Dimethyl-bisphenol A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dimethyl-bisphenol A (DMBPA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMBPA) and what is its primary mechanism of action?
A1: this compound (DMBPA), with CAS number 1568-83-8, is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1] Under hypoxic (low oxygen) conditions, HIF-1α is stabilized and promotes the transcription of genes involved in key processes such as angiogenesis (new blood vessel formation). DMBPA interferes with this pathway, for example, by decreasing the expression of Vascular Endothelial Growth Factor A (Vegfa) mRNA.[1]
Q2: What are the main challenges when preparing DMBPA for in vitro experiments?
A2: The primary challenge with DMBPA is its poor solubility in aqueous solutions like cell culture media. It is a hydrophobic compound, which can lead to precipitation when diluted from an organic solvent stock into an aqueous buffer, potentially causing inaccurate experimental results and cellular toxicity.
Q3: What is the recommended solvent for creating a stock solution of DMBPA?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of DMBPA.[1] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide: Solubility Issues with DMBPA
Problem: My DMBPA precipitates out of solution when I add it to my cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of DMBPA in the aqueous medium may exceed its solubility limit. Determine the maximum soluble concentration by performing a solubility test in your specific medium. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to crash out of solution. Perform a serial dilution or a stepwise dilution to gradually lower the concentration. |
| Low Temperature | The temperature of the cell culture medium can affect solubility. Ensure your medium is pre-warmed to 37°C before adding the DMBPA stock solution. |
| Interaction with Media Components | Components in the serum or the medium itself may interact with DMBPA, reducing its solubility. Try reducing the serum concentration or testing the solubility in a simpler buffered solution like PBS to identify the issue. |
| Incorrect Stock Solution Preparation | The DMBPA may not be fully dissolved in the initial DMSO stock. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication. Warming the solution to 37°C can also aid dissolution.[2] |
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of DMBPA in a common organic solvent. It is important to note that the solubility in aqueous solutions is significantly lower. For comparison, solubility data for the related compound, Bisphenol A (BPA), is also provided.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound (DMBPA) | DMSO | ≥ 100 mg/mL | ≥ 390.11 mM | "≥" indicates that saturation was not reached at this concentration.[1] |
| Bisphenol A (BPA) | DMSO | 46 mg/mL | 201.49 mM | Use fresh DMSO as moisture can reduce solubility.[3] |
| Bisphenol A (BPA) | Ethanol | 46 mg/mL | 201.49 mM | [3] |
| Bisphenol A (BPA) | Water | Insoluble | - | [3] |
Experimental Protocols
1. Preparation of a DMBPA Stock Solution
This protocol describes the preparation of a 100 mM DMBPA stock solution in DMSO.
Materials:
-
This compound (DMBPA) powder (Molecular Weight: 256.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 25.63 mg of DMBPA powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the DMBPA is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
2. Example In Vitro Experiment: Inhibition of Vegfa Expression
The following is based on a reported experimental condition for the inhibition of Vegfa expression in osteoclasts.[1]
Cell Type:
-
Large osteoclasts (OCs)
Treatment Protocol:
-
Culture the osteoclasts to the desired confluency.
-
Prepare a working solution of DMBPA by diluting the 100 mM stock solution in pre-warmed cell culture medium to a final concentration of 50 µM. It is recommended to perform a serial dilution to prevent precipitation.
-
Remove the existing medium from the cells and replace it with the medium containing 50 µM DMBPA.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with RNA extraction and subsequent analysis of Vegfa120 and Vegfa164 expression by methods such as quantitative real-time PCR (qRT-PCR).
Visualizations
Caption: Experimental workflow for DMBPA treatment and analysis.
Caption: Simplified HIF-1α signaling pathway and DMBPA's point of inhibition.
References
troubleshooting peak tailing in HPLC analysis of dimethyl-bisphenol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly peak tailing, encountered during the HPLC analysis of dimethyl-bisphenol A.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the phenolic hydroxyl groups with residual silanol groups on the silica-based column packing material.[1][2][3] Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.
Q2: How can I systematically troubleshoot the peak tailing issue?
A logical approach is essential to efficiently identify and resolve the problem. The following workflow can guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal range?
The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4][5][6] this compound is a weak acid, and its pKa is expected to be in a similar range to bisphenol A (BPA), which is approximately 9.6-10.3.
-
At a mobile phase pH close to the pKa , both the ionized and non-ionized forms of the analyte will exist, leading to peak broadening or splitting.[6]
-
At a high pH (above the pKa) , the phenolic hydroxyl groups will be deprotonated, forming a phenolate anion. This can increase interactions with any positively charged sites on the stationary phase or metal contaminants, potentially causing tailing.
-
At a low pH (typically 2.5-4) , the ionization of the phenolic hydroxyl groups is suppressed, and the residual silanol groups on the silica surface are protonated. This minimizes secondary interactions and generally results in a more symmetrical peak shape.[7][8]
Recommendation: Start with a mobile phase pH of around 3.0, buffered with an additive like formic acid or acetic acid.
Q4: What role does the HPLC column play in peak tailing, and what type of column should I use?
The choice and condition of the HPLC column are crucial for preventing peak tailing.
-
Column Chemistry: For phenolic compounds, a C18 column is a common choice. However, to minimize secondary silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to make them inert.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating active sites that cause peak tailing. If you suspect your column is old or contaminated, it should be thoroughly cleaned according to the manufacturer's instructions or replaced.
The following diagram illustrates the chemical interactions that can lead to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
optimizing reaction conditions for dimethyl-bisphenol A polymerization
Welcome to the technical support center for the optimization of dimethyl-bisphenol A (DMBPA) polymerization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of polycarbonates derived from DMBPA.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound, focusing on melt transesterification with diphenyl carbonate (DPC).
| Symptom/Issue | Possible Causes | Recommended Actions & Solutions |
| Low Molecular Weight of the Final Polymer | - Improper Stoichiometry: Loss of DPC during the reaction due to its moderate vapor pressure at high temperatures can disrupt the required 1:1 molar ratio of reactive end groups.[1] - Inefficient Catalyst: The catalyst may have low activity, failing to achieve the desired molecular weight within an appropriate timeframe.[2] - Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or for the reaction to proceed to high conversion. | - Adjust Monomer Ratio: Use a slight excess of DPC to compensate for its loss. The optimal DPC/BPA molar ratio may need to be determined empirically.[1] - Optimize Catalyst Selection: Consider using highly active catalysts such as lithium hydroxide (LiOH) or lanthanum acetylacetonate (La(acac)3), which have been shown to produce high molecular weight polycarbonates in shorter reaction times.[2] - Increase Reaction Temperature: Gradually increase the final polymerization temperature, often in stages, to facilitate the forward reaction. Temperatures can reach up to 300°C or higher, but this must be balanced against the risk of thermal degradation.[2] |
| High Degree of Branching in the Polymer | - Catalyst Type: Alkaline metal catalysts are known to produce polycarbonates with a high degree of branching.[3] - Side Reactions: High reaction temperatures can promote side reactions that lead to branching. | - Use Alternative Catalysts: Imidazolium-based catalysts can significantly reduce the level of branching compared to conventional alkaline metal catalysts.[3] Tetraphenylphosphonium phenoxide is another alternative that hinders branching due to steric hindrance.[2] - Optimize Temperature Profile: Carefully control the temperature throughout the polymerization process to minimize unwanted side reactions. |
| Poor Polymer Color (Yellowness) | - Thermal Degradation: High polymerization temperatures can cause the polymer to degrade, leading to discoloration. - Catalyst-Induced Degradation: Some catalysts can be highly active in promoting thermal degradation of the polymer.[2] | - Use a More Thermally Stable Catalyst: Lanthanum acetylacetonate (La(acac)3) has been shown to have low activity in polycarbonate thermal degradation, resulting in more stable polymers.[2] - Minimize High-Temperature Exposure: Reduce the time the polymer is held at the maximum reaction temperature. |
| Presence of Unreacted Monomers | - Incomplete Polymerization: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or catalyst deactivation. - Inefficient Removal of Byproducts: The reaction byproduct, phenol, must be continuously removed to drive the equilibrium towards polymer formation.[1] | - Optimize Curing Time and Conditions: Longer curing times and shorter curing distances (in photopolymerization) can increase the polymerization rate.[4] - Improve Vacuum Application: Apply a high vacuum (e.g., <10 mmHg) to effectively remove phenol from the reaction mixture, especially during the later stages of polymerization.[1] |
| Inconsistent Batch-to-Batch Results | - Variability in Raw Materials: Purity of monomers (DMBPA and DPC) and catalyst can vary. - Inconsistent Process Parameters: Slight variations in temperature, pressure, or reaction time between batches can lead to different outcomes. | - Characterize Raw Materials: Ensure the purity and consistency of all starting materials. - Strict Process Control: Implement a well-defined and controlled experimental protocol with precise monitoring of all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the melt polymerization of this compound?
A1: The most critical parameters are:
-
Monomer Stoichiometry: Maintaining a precise 1:1 molar ratio of the reactive hydroxyl and phenyl carbonate end groups is essential for achieving a high molecular weight. Due to the volatility of DPC at high temperatures, a slight initial excess of DPC is often required to compensate for its loss during the reaction.[1]
-
Temperature Profile: The reaction is typically carried out in stages with increasing temperature. The initial stages are conducted at lower temperatures, and the temperature is gradually raised to 280-300°C to drive the polymerization to completion.[1]
-
Pressure (Vacuum): A high vacuum is necessary in the later stages to efficiently remove the phenol byproduct, which is crucial for shifting the reaction equilibrium towards the formation of a high molecular weight polymer.[1]
-
Catalyst Selection and Concentration: The choice of catalyst significantly impacts the reaction rate, molecular weight, and degree of branching of the final polymer.[2][3]
Q2: How can I minimize the loss of diphenyl carbonate (DPC) during the reaction?
A2: The loss of DPC can be minimized by using a reflux column. The column allows for the condensation and return of the less volatile DPC to the reactor while allowing the more volatile phenol byproduct to be removed.[1] The temperature of the reflux column should be carefully controlled to optimize this separation.[1]
Q3: What analytical techniques are recommended for characterizing the resulting polycarbonate?
A3: Key analytical techniques include:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and analyze the end groups.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To quantify the amount of unreacted monomers and other small molecules.[4][5]
Q4: Can side reactions occur during polymerization, and how can they be controlled?
A4: Yes, side reactions can occur, particularly at high temperatures. These can lead to branching, cross-linking, and degradation of the polymer.[3] To control these, it is important to:
-
Select a catalyst that is less prone to inducing side reactions, such as certain imidazolium-based catalysts.[3]
-
Carefully control the temperature profile and minimize the time the polymer is exposed to very high temperatures.
-
Ensure a high-purity, inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Experimental Protocols
General Melt Transesterification Protocol
This protocol describes a general procedure for the melt polycondensation of this compound (or Bisphenol A as a well-documented analogue) and diphenyl carbonate (DPC) in a semi-batch reactor.
-
Reactor Setup:
-
Charging the Reactor:
-
Molten DPC and BPA are charged to the reactor. A specific molar ratio (e.g., DPC/BPA of 1.0 to 1.08) is used, with a slight excess of DPC to account for losses.[1]
-
-
Catalyst Injection:
-
A catalyst, such as lithium hydroxide monohydrate (LiOH·H2O), is injected into the reactor.[1]
-
-
Polymerization Stages:
-
Stage 1 (Pre-polymerization): The mixture is heated under a nitrogen atmosphere (e.g., to 180-210°C) to initiate the transesterification reaction.
-
Stage 2 (Oligomerization): The temperature is increased (e.g., to 210-240°C), and the pressure is gradually reduced to start removing the phenol byproduct.[6]
-
Stage 3 (Polycondensation): The temperature is further increased (e.g., to 270-300°C), and a high vacuum (<1 mmHg) is applied to facilitate the removal of the remaining phenol and drive the polymerization to achieve a high molecular weight.[6]
-
-
Product Recovery:
-
Once the desired melt viscosity or reaction time is reached, the reaction is stopped.
-
The molten polymer is extruded from the reactor under nitrogen pressure and cooled.
-
Data Presentation
Table 1: Effect of Catalyst on Polycarbonate Synthesis (Melt Transesterification of BPA and DPC)
| Catalyst | Reaction Time (min) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| Dibutyltin oxide (Bu2SnO) | > 180 | Low | - | [2] |
| Lithium hydroxide (LiOH) | < 120 | High | - | [2] |
| Lanthanum acetylacetonate (La(acac)3) | < 120 | High | - | [2] |
| 1,3-Di-tert-butylimidazolium tetraphenylborate | 125 | 11,000 (Mn) | - | [3] |
Table 2: Influence of DPC/BPA Molar Ratio on Polymer Molecular Weight
| Initial DPC/BPA Molar Ratio | Maximum Weight-Average Molecular Weight (Mw) | Reference |
| 1.00 | ~18,000 | [1] |
| 1.02 | ~25,000 | [1] |
| 1.04 | ~32,000 | [1] |
| 1.06 | ~28,000 | [1] |
| 1.08 | ~20,000 | [1] |
| (Reaction conditions: 230°C, 5 mmHg, Catalyst: LiOH·H2O) |
Visualizations
References
- 1. user.eng.umd.edu [user.eng.umd.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Dimethyl-bisphenol A (Tetramethylbisphenol A)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl-bisphenol A, also known as tetramethylbisphenol A (TMBPA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of TMBPA, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of TMBPA | 1. Suboptimal Reaction Temperature: Excessively high or low temperatures can negatively impact reaction kinetics and equilibrium. 2. Incorrect Reactant Molar Ratio: An improper ratio of 2,6-dimethylphenol to acetone can lead to incomplete conversion. 3. Insufficient Catalyst Activity or Concentration: The acid catalyst may be deactivated or used in an inadequate amount. 4. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize Temperature: Maintain a reaction temperature in the range of 40-90°C. A common starting point is 60°C.[1] 2. Adjust Molar Ratio: Ensure a molar excess of 2,6-dimethylphenol to acetone. Ratios from 2:1 to 4:1 (by mass) of 2,6-dimethylphenol to acetone are often employed.[1] 3. Verify Catalyst: Use a fresh, active acid catalyst (e.g., dodecylbenzene sulfonic acid, sulfuric acid) at an appropriate concentration. If using a reusable catalyst like an ion-exchange resin, ensure it has been properly regenerated. 4. Increase Reaction Time: Extend the reaction time, monitoring progress by techniques such as TLC or HPLC. Reaction times of 2-6 hours are typical.[1] |
| High Levels of Impurities in Crude Product | 1. Formation of Isomeric Byproducts: The ortho-para (o,p') isomer is a common byproduct in bisphenol synthesis.[2][3] 2. Condensation of Acetone: Acetone can undergo self-condensation under acidic conditions to form products like mesityl oxide and isophorone.[4] 3. Oxidation of Phenolic Reactants: Exposure to air at elevated temperatures can lead to colored oxidation byproducts. | 1. Control Reaction Temperature: Lowering the initial reaction temperature can improve selectivity for the desired para-para (p,p') isomer. For bisphenol A synthesis, reducing the reactor inlet temperature from 55-60°C to 48-54°C has been shown to reduce isomer formation.[5] 2. Optimize Acetone Addition: In some cases, slow, controlled addition of acetone can minimize its self-condensation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Discoloration (Pink or Red Crude Product) | 1. Oxidation of Phenolic Compounds: Phenols are susceptible to oxidation, which can form colored impurities. 2. Presence of Trace Metal Ions: Metal contaminants can catalyze oxidation reactions. | 1. Use of Antioxidants/Reducing Agents: The addition of a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), during purification can help to decolorize the product.[6] 2. Use High-Purity Reagents and Glassware: Ensure that reactants and solvents are free from metal contamination and that the reaction vessel is thoroughly cleaned. |
| Difficulty in Product Purification/Crystallization | 1. Incorrect Solvent System: The chosen solvent may not provide a sufficient difference in solubility between TMBPA and the impurities at different temperatures. 2. Presence of Oily Byproducts: Some side products may be oils that hinder the crystallization of the desired product. | 1. Optimize Recrystallization Solvent: A mixture of a C1-C4 monoalcohol (e.g., methanol, ethanol) and water is effective for TMBPA recrystallization. The water content should be between 2-40% by weight.[6] 2. Washing Step: Before recrystallization, wash the crude product with a solvent in which TMBPA has low solubility but the impurities are soluble, such as toluene.[1] |
Frequently Asked Questions (FAQs)
1. What is the general reaction for the synthesis of this compound (TMBPA)?
The synthesis of TMBPA involves the acid-catalyzed condensation reaction of two equivalents of 2,6-dimethylphenol with one equivalent of acetone.[1][7]
2. Which catalysts are typically used for TMBPA synthesis?
A variety of acid catalysts can be used, including:
-
Strong Mineral Acids: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but can be corrosive.[8]
-
Organic Sulfonic Acids: Dodecylbenzene sulfonic acid and sulfamic acid are also commonly employed.[1]
-
Solid Acid Catalysts: Acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers, are widely used in industrial processes as they are easily separated from the reaction mixture.[2]
3. What are the most common side reactions in TMBPA synthesis?
The primary side reactions include:
-
Formation of the o,p'-isomer: This occurs when one molecule of 2,6-dimethylphenol reacts at the ortho position to the hydroxyl group instead of the para position.
-
Acetone self-condensation: This can lead to the formation of byproducts such as diacetone alcohol and mesityl oxide.[4][9]
-
Formation of other condensation products: More complex byproducts, sometimes referred to as "chromans" or "triphenols," can also be formed.[]
4. How can I minimize the formation of the o,p'-isomer?
Lowering the reaction temperature is a key strategy to enhance the selectivity for the desired p,p'-TMBPA.[5] Additionally, recycling the mother liquor from crystallization, which is enriched in the o,p'-isomer, can help push the reaction equilibrium towards the desired p,p'-isomer in subsequent batches.[2]
5. What is a suitable method for purifying crude TMBPA?
Recrystallization is the most common and effective method for purifying crude TMBPA. A recommended solvent system is a mixture of a C1-C4 monoalcohol (like methanol or ethanol) with 2-40% water by weight. The recrystallization is typically carried out at temperatures between 65°C and 150°C.[6] Washing the crude product with a solvent like toluene prior to recrystallization can help remove certain impurities.[1]
Experimental Protocols
Key Experiment: Synthesis of High-Purity TMBPA
This protocol is a synthesized example based on common laboratory procedures.
Materials:
-
2,6-dimethylphenol
-
Acetone
-
Dodecylbenzene sulfonic acid (catalyst)
-
Mercaptopropionic acid (promoter)
-
Toluene (for washing)
-
Methanol/Water (for recrystallization)
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a condenser, add 2,6-dimethylphenol and heat to 50-60°C until it melts.
-
Add mercaptopropionic acid and stir for approximately 20 minutes.
-
Add the dodecylbenzene sulfonic acid catalyst while stirring.
-
Slowly add acetone to the reaction mixture while maintaining the temperature at around 60°C.
-
Allow the reaction to proceed for 4-5 hours.
-
After the reaction is complete, the resulting slurry is transferred to a separate vessel for washing.
-
Add toluene to the slurry and stir at room temperature for about 1 hour to wash the crude product.
-
Filter the mixture to collect the solid crude TMBPA.
-
Dry the crude product in a vacuum oven.[1]
-
For further purification, recrystallize the crude TMBPA from a methanol/water mixture.[6]
Visualizations
Logical Workflow for Troubleshooting Low TMBPA Yield
Caption: A troubleshooting flowchart for addressing low yield in TMBPA synthesis.
Experimental Workflow for TMBPA Synthesis and Purification
Caption: A workflow diagram for the synthesis and purification of TMBPA.
References
- 1. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 2. WO2013157972A2 - Method of producing bisphenol a - Google Patents [patents.google.com]
- 3. US4825010A - Isomerization of by-products of bi-phenol synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20050176918A1 - Production of bisphenol a with reduced isomer formation - Google Patents [patents.google.com]
- 6. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 7. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
matrix interference in the analysis of dimethyl-bisphenol A in environmental samples
Welcome to the technical support center for the analysis of dimethyl-bisphenol A (DMBPA) in environmental samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix interference during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DMBPA in environmental matrices.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete Extraction: The extraction solvent or technique may not be optimal for DMBPA in the specific sample matrix. | 1. Optimize Solvent Choice: Test different extraction solvents or solvent mixtures (e.g., acetonitrile, methanol, dichloromethane).2. Enhance Extraction Technique: For soil and sediment, consider techniques like ultrasonic extraction or pressurized liquid extraction.[1] 3. Adjust pH: The pH of the sample can influence the extraction efficiency of phenolic compounds. Experiment with pH adjustments prior to extraction.[2] |
| Analyte Loss During Clean-up: The solid-phase extraction (SPE) sorbent may not be appropriate, or the elution solvent may be too weak. | 1. Select Appropriate SPE Sorbent: For water samples, hydrophilic-lipophilic balanced (HLB) or C18 cartridges are commonly used.[1][3] 2. Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb DMBPA from the SPE cartridge. Test different solvents and volumes.3. Use a Surrogate Standard: Incorporate a deuterated surrogate like Bisphenol A-d14 to monitor and correct for recovery losses.[4] | |
| Poor Peak Shape in Chromatogram | Matrix Effects: Co-eluting matrix components can interfere with the chromatographic separation. | 1. Improve Sample Clean-up: Employ a more rigorous clean-up procedure, such as using a combination of different SPE cartridges (e.g., HLB followed by MAX).[1] 2. Optimize Chromatographic Gradient: Adjust the mobile phase gradient to better separate DMBPA from interfering compounds.3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. |
| Contamination: Contamination from laboratory equipment or solvents can lead to interfering peaks. | 1. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade).2. Avoid Plasticware: Minimize the use of plastic labware, as bisphenols can leach from these materials.[5] 3. Run Blanks: Regularly analyze procedural blanks to identify and trace sources of contamination.[5] | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to inconsistent quantification. | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[6] 2. Employ Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with DMBPA to compensate for matrix effects.[7] |
| Instrumental Drift: Changes in instrument performance over an analytical run can cause variability. | 1. Regularly Calibrate the Instrument: Perform instrument calibration at the beginning and throughout the analytical sequence.2. Monitor System Suitability: Inject a quality control (QC) sample at regular intervals to monitor instrument performance. |
Logical Relationship: Troubleshooting Low Analyte Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect the analysis of DMBPA?
A1: Matrix interference, also known as the matrix effect, is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of DMBPA analysis in environmental samples, co-extracted substances such as humic acids, lipids, and other organic matter can either suppress or enhance the ionization of DMBPA in the mass spectrometer source, leading to inaccurate quantification.[7][8]
Q2: How can I determine if my DMBPA analysis is affected by matrix interference?
A2: A common method to assess matrix effects is to compare the signal response of a standard solution of DMBPA with the response of a post-extraction spiked sample (a blank matrix extract to which a known amount of DMBPA has been added). A significant difference in the signal intensity indicates the presence of matrix effects.[9]
Q3: What are the most effective sample preparation techniques to minimize matrix interference for DMBPA in water samples?
A3: For water samples, solid-phase extraction (SPE) is a highly effective technique for both concentrating DMBPA and removing interfering matrix components.[1][3] Using a combination of SPE sorbents, such as a hydrophilic-lipophilic balanced (HLB) polymer followed by a mixed-mode anion exchange (MAX) cartridge, can provide a more thorough clean-up.[1]
Q4: For soil and sediment samples, what extraction methods are recommended for DMBPA?
A4: Due to the complexity of solid matrices, more rigorous extraction techniques are often necessary. Ultrasonic extraction and pressurized liquid extraction (PLE) are commonly employed to efficiently extract bisphenols from soil and sediment.[1] Following extraction, a clean-up step using SPE is crucial to remove co-extracted interferences.
Q5: Can derivatization help in overcoming matrix effects for DMBPA analysis?
A5: Yes, derivatization can be a useful strategy. Derivatizing DMBPA with a reagent like dansyl chloride can improve its chromatographic properties and shift the analyte to a region of the chromatogram with fewer matrix interferences.[6][10] This can also enhance the ionization efficiency and sensitivity of the analysis.[10]
Quantitative Data Summary
The following tables summarize recovery data for bisphenols from various environmental matrices, which can serve as a reference for what to expect during method development for DMBPA.
Table 1: Recoveries of Bisphenols in Water Samples
| Bisphenol | Extraction Method | Matrix | Spiking Level | Average Recovery (%) | Reference |
| BPA, BPF, TCBPA, TBBPA | SPE | River Water | 250 ng/L | 65.3 - 100.4 | [3] |
| BPA, BPAF, TCBPA, TBBPA | On-line SPE | Source Water | 20-2000 ng/L | 85.1 - 110.8 | [11] |
| BPA | µ-SPE | River Water | 1 and 10 ppb | 80.9 - 102.6 | [2] |
Table 2: Recoveries of Bisphenols in Solid Samples
| Bisphenol | Extraction Method | Matrix | Spiking Level | Average Recovery (%) | Reference |
| BPA, BPS, BPF, BPB, BPAF, TCBPA, TBBPA | Ultrasonic Extraction & SPE | Sediment | Not Specified | 57.1 - 114.3 | [1] |
| BPA, NP, OP | Matrix Solid Phase Dispersion | Eggs | Not Specified | 79 - 98 | [12] |
| BPA, NP, OP | Matrix Solid Phase Dispersion | Milk | Not Specified | 82 - 103 | [12] |
Experimental Protocols
Key Experiment 1: Extraction and Clean-up of DMBPA from Water Samples
This protocol is a general guideline for the extraction and clean-up of DMBPA from water samples using solid-phase extraction (SPE).
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid).
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled DMBPA or a related bisphenol analog).
-
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.
-
-
Elution:
-
Elute the retained DMBPA from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile. The optimal volume should be determined experimentally (typically 5-10 mL).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.
-
Experimental Workflow: DMBPA Analysis in Water
Caption: General workflow for DMBPA analysis in water samples.
References
- 1. Simultaneous determination of seven bisphenols in environmental water and solid samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Determination of bisphenol A analogs in water sample by liquid chromatography-tandem mass spectrometry with solid phase extraction [syyfyx.com]
- 4. benchchem.com [benchchem.com]
- 5. mendelnet.cz [mendelnet.cz]
- 6. Simultaneous identification and quantification of bisphenol A and 12 bisphenol analogues in environmental samples using precolumn derivatization and ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 8. researchgate.net [researchgate.net]
- 9. Development of low matrix effects method for the analysis of bisphenol A and bisphenol S in aquatic products by immunoaffinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Analysis of alkylphenol and bisphenol A in eggs and milk by matrix solid phase dispersion extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from Dimethyl-bisphenol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from dimethyl-bisphenol A (also known as tetramethylbisphenol A or TMBPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the thermal stability of polymers derived from this compound?
A1: The main strategies to improve the thermal stability of this compound based polymers include:
-
Copolymerization: Introducing other monomers into the polymer backbone can significantly increase thermal stability. For instance, copolymerizing this compound with bisphenol A (BPA) has been shown to enhance the thermal properties of polycarbonates.[1]
-
Incorporation of Flame Retardants: The use of additives, particularly phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, can improve both thermal stability and flame retardancy.[2]
-
Cross-linking: Creating a three-dimensional network structure through cross-linking can restrict polymer chain mobility at elevated temperatures, thereby enhancing thermal stability.
-
Nanocomposites: The addition of nanofillers, such as multiwalled carbon nanotubes (MWCNTs), can improve the thermal stability of the polymer matrix.[3]
Q2: Why does copolymerizing this compound with bisphenol A improve the thermal properties of the resulting polycarbonate?
A2: this compound (TMBPA) has bulky methyl groups on the phenyl rings. When TMBPA is incorporated into a polycarbonate chain with bisphenol A (BPA), these methyl groups restrict the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature (Tg), which is a key indicator of improved thermal stability.[1]
Q3: What are the expected decomposition temperatures for polycarbonates derived from this compound?
A3: Polycarbonates are known for their good thermal stability.[4] The decomposition temperature is influenced by the specific composition of the polymer. For instance, polycarbonates containing this compound are expected to exhibit high thermal stability, with decomposition often occurring at temperatures above 400°C. The addition of silicone to polycarbonate has been shown to decrease the mass loss rate during thermal degradation.[5]
Q4: Can the synthesis method affect the thermal stability of the final polymer?
A4: Yes, the synthesis method and conditions can impact the thermal stability. For example, in the melt-transesterification synthesis of polycarbonates, sustained high temperatures during polycondensation can lead to side reactions like cross-linking or thermal degradation, which may not be conducive to achieving a higher molecular weight and could affect the overall thermal properties.[1]
Troubleshooting Guides
Issue 1: The synthesized this compound based polymer shows lower than expected thermal stability in TGA analysis.
| Possible Cause | Troubleshooting Steps |
| Residual Impurities | Ensure the monomers (this compound, comonomers, etc.) are of high purity. Residual catalysts or solvents from the synthesis process can initiate premature degradation. Purify the polymer by precipitation in a suitable non-solvent. |
| Low Molecular Weight | Lower molecular weight polymers generally exhibit lower thermal stability. Optimize polymerization conditions (e.g., reaction time, temperature, catalyst concentration) to achieve a higher molecular weight.[1] |
| Oxidative Degradation | The presence of oxygen can lead to thermo-oxidative degradation at lower temperatures than anaerobic thermal degradation.[6] Conduct TGA analysis under an inert atmosphere (e.g., nitrogen or argon) to mitigate this.[1] |
| Incorrect End-Groups | The nature of the polymer end-groups can affect thermal degradation.[7] Ensure proper end-capping during synthesis if required. |
Issue 2: Inconsistent glass transition temperature (Tg) values between different batches of the same polymer.
| Possible Cause | Troubleshooting Steps |
| Variations in Molecular Weight | Inconsistent molecular weights between batches will lead to different Tg values. Ensure precise control over polymerization parameters for each synthesis. |
| Inconsistent Copolymer Composition | If preparing a copolymer, variations in the monomer feed ratio or reactivity ratios can lead to different copolymer compositions and thus different Tg values. Carefully control the stoichiometry of the monomers. |
| Thermal History of the Sample | The thermal history of the polymer sample can affect the measured Tg. When performing DSC analysis, include a heating-cooling-heating cycle to erase the thermal history. The Tg should be determined from the second heating scan.[1] |
Quantitative Data Presentation
Table 1: Thermal Properties of this compound (TMBPA) Based Polymers and Related Materials
| Polymer System | Tg (°C) | Td5% (°C) (5% Weight Loss Temp.) | Char Yield at 700°C (%) | Reference |
| TMBPFE-DDM | - | 346-348 | - | [8] |
| DGEBA/PSF Blends | Slightly Increased | Increased | - | [9] |
| PC/CPE (50/50) | Miscible blend | - | - | [10] |
| Siloxane-modified epoxy | - | - | 36.4 (in N2) | [11] |
| TBBPAER/BPFR | Increased with BPFR | Increased with BPFR | - | [12] |
Note: TMBPFE-DDM refers to tetramethylbisphenol F epoxy resin cured with 4,4′-diaminodiphenyl methane. DGEBA/PSF refers to diglycidyl ether of bisphenol A/polysulfone blends. PC/CPE refers to polycarbonate/copolyester blends. TBBPAER/BPFR refers to tetrabromo-bisphenol A epoxy resin/boron-containing phenol-formaldehyde resin.
Experimental Protocols
Protocol 1: Synthesis of this compound / Bisphenol A Copolycarbonate via Melt-Transesterification
This protocol is adapted from a general procedure for synthesizing copolycarbonates.[1]
Materials:
-
This compound (TMBPA)
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., a suitable transesterification catalyst)
-
Nitrogen gas supply
Procedure:
-
Add the desired molar ratios of TMBPA, BPA, and DPC to a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Add the catalyst to the flask.
-
Purge the system with nitrogen gas at least three times to create an inert atmosphere.
-
Heat the flask to melt the monomers and initiate stirring.
-
Raise the temperature to approximately 140°C and allow the reaction to proceed at normal pressure for 30 minutes.
-
Gradually reduce the pressure to around 100 mmHg while increasing the temperature to approximately 230°C to facilitate the removal of phenol byproduct.
-
Continue the polycondensation reaction under vacuum for a specified time (e.g., 45 minutes) to achieve the desired molecular weight.
-
Cool the reactor and collect the resulting copolycarbonate.
Protocol 2: Thermal Gravimetric Analysis (TGA)
This protocol outlines a standard procedure for TGA.[1][13]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small amount of the polymer sample (typically 5-10 mg) into the TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (e.g., Td5%) and the char yield at the final temperature.
Protocol 3: Differential Scanning Calorimetry (DSC)
This protocol describes a typical DSC measurement to determine the glass transition temperature (Tg).[1]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Weigh a small sample of the polymer (5-10 mg) and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
To eliminate the thermal history of the sample, perform an initial heating scan. Heat the sample from room temperature (e.g., 25°C) to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
-
Hold the sample at the high temperature for a few minutes (e.g., 3 minutes) to ensure complete melting of any crystallinity and relaxation of internal stresses.
-
Quench the sample by cooling it rapidly to a temperature below its Tg (e.g., 25°C) at a controlled cooling rate (e.g., 10°C/min).
-
Perform a second heating scan from the low temperature to the high temperature at the same heating rate as the first scan (e.g., 10°C/min).
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis of TMBPA/BPA copolycarbonate.
Caption: Strategies for enhancing the thermal stability of this compound polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BJNANO - Preparation and characterization of polycarbonate/multiwalled carbon nanotube nanocomposites [beilstein-journals.org]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel Transparent Films Composed of Bisphenol-A Polycarbonate and Copolyester [mdpi.com]
- 11. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)
Welcome to the technical support center for the scale-up production of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as Tetramethyl-bisphenol A (TMBPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of TMBPA.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for TMBPA?
A1: The most common method for synthesizing TMBPA is through the acid-catalyzed condensation reaction of 2,6-dimethylphenol with acetone.[1] Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts.[1]
Q2: What are the critical parameters to control during the synthesis of TMBPA?
A2: Key parameters that significantly influence the yield and purity of TMBPA include reaction temperature, catalyst concentration, the molar ratio of reactants (2,6-dimethylphenol to acetone), and reaction time. Proper control of these variables is crucial to minimize byproduct formation and maximize product yield.
Q3: What are the common challenges in scaling up TMBPA production?
A3: Scaling up TMBPA synthesis from laboratory to pilot or industrial scale presents several challenges. These include:
-
Heat Management: The condensation reaction is exothermic, and efficient heat removal is critical in large reactors to maintain optimal reaction temperature and prevent runaway reactions.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and catalyst in large volumes can be difficult. Poor mixing can lead to localized "hot spots" and an increase in byproduct formation.
-
Product Isolation and Purification: Isolating and purifying large quantities of TMBPA to a high purity can be challenging. Recrystallization, the preferred method, requires careful control of solvent composition, temperature, and cooling rates to achieve consistent crystal size and purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of TMBPA.
Synthesis Phase
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reactant Ratio: Incorrect molar ratio of 2,6-dimethylphenol to acetone. 3. Catalyst Inactivity: Insufficient catalyst loading or deactivated catalyst. | 1. Increase reaction time or temperature within the optimal range (e.g., 40-90°C).[2] 2. Optimize the mass ratio of acetone to 2,6-xylenol, for example, to a range of 1:(2.5-3.5).[2] 3. Increase the catalyst concentration. For instance, using a dual catalyst system of an organic carboxylic acid (5-16% of the mass of 2,6-xylenol) and an organic sulfonic acid (15-30% of the mass of 2,6-xylenol) has been shown to be effective.[2] |
| Low Purity (High Impurity Content) | 1. Byproduct Formation: Non-optimal reaction conditions (e.g., high temperature) can lead to the formation of isomers and other byproducts. 2. Contamination: Contamination from raw materials or the reactor. | 1. Maintain the reaction temperature within the optimal range (e.g., 50-60°C).[2] 2. Ensure the purity of starting materials (2,6-dimethylphenol and acetone). |
| Reaction Mixture Becomes Too Viscous | High Concentration of Product: As the reaction progresses, the formation of solid TMBPA can lead to a thick slurry, impeding effective mixing. | A process involving transferring the slurry to a kneading machine for stirring at an elevated temperature (e.g., 70-100°C) can address this issue and improve yield.[2] |
Purification Phase
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inefficient Recrystallization (Low Recovery) | 1. Inappropriate Solvent System: The composition of the alcohol-water mixture is critical. 2. Incorrect Solvent Volume: Using too much or too little solvent. 3. Rapid Cooling: Fast cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. | 1. Use a C₁-C₄ monoalcohol with a water content of 2 to 40% by weight.[3] Methanol and ethanol are preferred.[3] 2. Use a solvent amount of 70 to 250% by weight relative to the amount of crude TMBPA.[3] 3. Employ a controlled cooling profile to allow for the growth of larger, purer crystals. |
| Product Discoloration | Presence of Oxidized Impurities: Trace impurities can become colored during processing. | The use of a reducing agent, such as sodium dithionite (Na₂S₂O₄), during recrystallization can help to prevent discoloration. |
| Final Product Fails Purity Specifications | Trapped Mother Liquor: Inefficient filtration or washing of the crystals. | 1. Ensure efficient filtration to remove as much mother liquor as possible. 2. Wash the filter cake with a cold, fresh portion of the recrystallization solvent. |
Data Presentation
Table 1: Effect of Reaction Conditions on TMBPA Yield and Purity (Based on CN110627622A)
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| 2,6-Xylenol (g) | 122 | 122 | 122 | 122 |
| Acetone (g) | 29 | 29 | 29 | 29 |
| Organic Carboxylic Acid Catalyst (g) | 6.1 | 12.2 | 19.5 | 12.2 |
| Organic Sulfonic Acid Catalyst (g) | 30.5 | 21.96 | 36.6 | 30.5 |
| Reaction Temperature (°C) | 50 | 55 | 60 | 55 |
| Reaction Time (h) | 5 | 4 | 5 | 4 |
| Stirring Temperature in Kneader (°C) | 70 | 80 | 90 | 80 |
| Stirring Time in Kneader (h) | 8 | 6 | 7 | 6 |
| Yield (%) | 52 | 77 | 80 | 30 |
| Purity (%) | 97.2 | 98.6 | 98.8 | 60 |
Note: The specific organic carboxylic and sulfonic acids are proprietary to the patent but this data illustrates the impact of varying catalyst amounts and temperatures.[2]
Table 2: Recrystallization Parameters for TMBPA Purification
| Parameter | Value | Reference |
| Solvent | C₁-C₄ monoalcohols (e.g., methanol, ethanol) | [3] |
| Water Content in Alcohol (% by weight) | 2 - 40 | [3] |
| Solvent to TMBPA Ratio (% by weight) | 70 - 250 | [3] |
| Recrystallization Temperature (°C) | 65 - 150 | [3] |
Experimental Protocols
Lab-Scale Synthesis of TMBPA
This protocol is based on a general procedure for the synthesis of bisphenols.[1]
Materials:
-
2,6-dimethylphenol
-
Acetone
-
Concentrated Sulfuric Acid (98%)
-
Petroleum Ether
-
Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a stirred reaction vessel, prepare a mixture of 2,6-dimethylphenol (e.g., 5.0 g, 41.0 mmol) and acetone (in appropriate molar ratio) in petroleum ether (e.g., 40 ml).[1]
-
Slowly add concentrated sulfuric acid (e.g., 1.5 ml, 98%) to the mixture over a period of 15 minutes at room temperature (27°C).[1]
-
Continue stirring the reaction mixture for an appropriate time (e.g., 3.75 hours).[1]
-
After the reaction is complete, dilute the mixture with a large volume of water (e.g., 10 times the reaction volume) and stir for an additional 15 minutes.[1]
-
Filter the resulting solid product using a Buchner funnel and wash it thoroughly with water.[1]
-
Dry the crude product under vacuum at 85-90°C.[1]
-
Purify the crude product by flash chromatography using an ethyl acetate/hexane solvent system to obtain pure TMBPA as a white crystalline solid.[1]
Visualizations
Caption: General workflow for the synthesis and purification of TMBPA.
Caption: Troubleshooting decision tree for TMBPA synthesis issues.
References
- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE synthesis - chemicalbook [chemicalbook.com]
- 2. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 3. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Validation & Comparative
Comparative Toxicological Profile: Dimethyl-Bisphenol A vs. Bisphenol A
A comprehensive analysis of the available scientific literature reveals distinct toxicological profiles for dimethyl-bisphenol A (DMBPA) and its more widely known structural analog, bisphenol A (BPA). While both compounds exhibit endocrine-disrupting properties, the nature and potency of their effects differ across various biological endpoints. This guide synthesizes key experimental findings, providing a comparative overview for researchers and drug development professionals.
Endocrine-Disrupting Activities: A Tabular Comparison
The endocrine-disrupting effects of DMBPA and BPA have been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative and qualitative findings from comparative studies.
| Table 1: Estrogenic Activity | |
| Compound | Estrogenic Activity |
| This compound (DMBPA) | Exhibited estrogenic activity in an ERE-luciferase reporter assay using MCF-7 cells.[1] |
| Bisphenol A (BPA) | Showed estrogenic activity in MCF-7 cells, and positive responses in the in vivo uterotrophic assay in ovariectomized mice.[1][2] |
| Table 2: Anti-Androgenic Activity | |
| Compound | Anti-Androgenic Activity |
| This compound (DMBPA) | No significant inhibitory effects on the androgenic activity of 5α-dihydrotestosterone were noted in the provided studies. |
| Bisphenol A (BPA) | Demonstrated significant inhibitory effects on the androgenic activity of 5α-dihydrotestosterone in mouse fibroblast NIH3T3 cells.[1][2] |
| Table 3: Thyroid Hormonal Activity | |
| Compound | Thyroid Hormonal Activity |
| This compound (DMBPA) | Exhibited significant thyroid hormonal activity in the rat pituitary cell line GH3.[1][2] |
| Bisphenol A (BPA) | Did not show thyroid hormonal activity in the rat pituitary cell line GH3.[1][2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative toxicity studies is crucial for accurate interpretation and replication of the findings.
Estrogenic Activity Assay (ERE-Luciferase Reporter Assay in MCF-7 Cells)
This in vitro assay is widely used to assess the potential of a chemical to activate the estrogen receptor.
-
Cell Culture: Human breast cancer cells (MCF-7) are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
Transfection: The cells are transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.
-
Exposure: Following transfection, the cells are exposed to various concentrations of the test compounds (DMBPA or BPA) for a specified period, typically 24 hours. A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) are included.
-
Lysis and Luciferase Assay: After the exposure period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. The results are expressed as a fold induction over the vehicle control.
Anti-Androgenic Activity Assay (in Mouse Fibroblast NIH3T3 Cells)
This assay determines the ability of a substance to inhibit the action of androgens.
-
Cell Culture: Mouse fibroblast NIH3T3 cells are cultured in an appropriate medium.
-
Co-transfection: The cells are co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Exposure: The transfected cells are then treated with a constant concentration of an androgen, such as 5α-dihydrotestosterone (DHT), in the presence or absence of varying concentrations of the test compounds (BPA).
-
Reporter Gene Assay: After an incubation period, the cells are harvested, and the activity of the reporter gene is measured.
-
Data Analysis: A reduction in reporter gene activity in the presence of the test compound indicates anti-androgenic activity.
Thyroid Hormonal Activity Assay (in Rat Pituitary GH3 Cells)
This assay assesses the potential of chemicals to interfere with thyroid hormone action.
-
Cell Culture: The rat pituitary cell line GH3, which releases growth hormone in a thyroid hormone-dependent manner, is used.
-
Exposure: The GH3 cells are exposed to different concentrations of the test compounds (DMBPA or BPA).
-
Hormone Measurement: The amount of growth hormone released into the culture medium is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: An increase in growth hormone release in the presence of a test compound suggests thyroid hormonal activity.
Signaling Pathways and Mechanisms of Action
The endocrine-disrupting effects of BPA and its analogs are mediated through their interaction with various nuclear receptors and subsequent modulation of downstream signaling pathways.
Estrogenic Signaling Pathway
BPA is known to exert its estrogenic effects primarily through binding to estrogen receptors (ERα and ERβ), albeit with a lower affinity than the endogenous hormone 17β-estradiol.[3] This interaction can trigger both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the regulation of target gene transcription. Non-genomic pathways involve the activation of membrane-associated ERs, leading to the rapid activation of intracellular signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[3] DMBPA has also been shown to possess estrogenic activity, suggesting it likely interacts with the estrogen receptor, though the specifics of its downstream signaling may differ from BPA.[1]
Estrogenic signaling pathway of Bisphenol A (BPA) and its analogs.
Experimental Workflow for In Vitro Toxicity Testing
The general workflow for assessing the comparative toxicity of compounds like DMBPA and BPA in vitro involves a series of standardized steps to ensure reproducibility and accuracy.
References
validating an analytical method for dimethyl-bisphenol A in food contact materials
A comprehensive comparison of analytical methodologies for the determination of dimethyl-bisphenol A (DMBPA) and other bisphenol analogues in food contact materials is essential for researchers and scientists in the fields of food safety and drug development. This guide provides an objective overview of common analytical techniques, supported by experimental data, to assist in the selection and validation of appropriate methods.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of bisphenol analogues in food contact materials is a critical step that influences the accuracy and reliability of the results. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The choice between them often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
GC-MS typically requires a derivatization step to increase the volatility of the bisphenol analogues, which adds to the sample preparation time but can enhance sensitivity and selectivity.[1] In contrast, LC-MS/MS can often analyze the underivatized compounds directly, simplifying the workflow.[2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity as a sample preparation technique for both GC-MS and LC-MS/MS due to its efficiency and robustness in extracting a wide range of analytes from complex matrices.[2][3]
Below is a summary of performance data from various studies on the analysis of bisphenol A (BPA) and its analogues, which can serve as a benchmark for validating a method for this compound (DMBPA).
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Recovery (%) | Precision (RSD) | LOD | LOQ | Reference |
| GC-MS/MS | BPA, BPAF, BPB, BPE, BPF, BPS | Paper and board | > 0.9965 | - | < 16.6% (reproducibility), < 19.8% (repeatability) | 0.23 - 2.70 µg/kg | 0.78 - 9.10 µg/kg | [1] |
| GC-MS | BPA, BPB | Canned seafood | - | > 68% | < 21% | 0.2 µg/kg (BPA), 0.4 µg/kg (BPB) | - | [4] |
| QuEChERS GC-MS | 16 Bisphenol Analogues | Canned foods and beverages | - | - | - | - | - | [2][5] |
| LC-MS/MS | BPA | Polyethylene terephthalate (PET) | - | 89 - 107% | < 7.6% | 1.0 ng/g | 3.3 ng/g | [6] |
| UHPLC-MS/MS | BPA | Food simulants | - | - | - | 10-30 times lower than HPLC-FL | ~10 times lower than HPLC-FL | [7] |
| QuEChERS UHPLC-MS/MS | BPA | Milk | - | 78 - 94% | - | - | - | [3] |
| HPLC-DAD | 6 Bisphenols | Polyethylene | - | - | < 1% | - | 0.05 - 0.5 µg/g | [8] |
| Paper Spray-MS | BPA, BPS, BPF, BPAF | Food packaging | > 0.998 | - | - | 0.1 - 0.3 µg/mL | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for GC-MS and LC-MS/MS analysis of bisphenol analogues in food contact materials.
GC-MS Method for Bisphenol Analogues in Paper and Board
This method is adapted from a study on the simultaneous analysis of six bisphenols.[1]
a. Sample Preparation (Folch Extraction):
-
Weigh 1 g of the paper or cardboard sample, cut into small pieces (approx. 0.5 x 0.5 cm), into a 40 mL glass vial.
-
Add an internal standard solution.
-
Perform a Folch extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Concentrate the extract to a smaller volume.
b. Derivatization:
-
To the concentrated extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the derivatization reaction, which makes the bisphenols more volatile for GC analysis.
c. GC-MS/MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: An optimized temperature ramp is used to separate the target analytes.
-
Mass Spectrometer: Operated in tandem MS (MS/MS) mode for enhanced selectivity and sensitivity, using multiple reaction monitoring (MRM).
LC-MS/MS Method for Bisphenol A in PET
This protocol is based on a method developed for the determination of BPA in polyethylene terephthalate.[6]
a. Sample Preparation (Dissolution/Reprecipitation):
-
Cryogenically grind the PET sample into a fine powder.
-
Dissolve a known amount of the powdered sample in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Centrifuge the mixture and collect the supernatant containing the extracted BPA.
-
Filter the supernatant before injection.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for BPA and its internal standard.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for validating an analytical method for the determination of bisphenols in food contact materials.
Caption: Workflow for validating an analytical method for bisphenols.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. Determination of bisphenol A and bisphenol B in canned seafood combining QuEChERS extraction with dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.unityfvg.it [ricerca.unityfvg.it]
- 7. lcms.cz [lcms.cz]
- 8. Determination of bisphenol analogues in food-contact plastics using diode array detector, charged aerosol detector and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
The Estrogenic Landscape of Bisphenol Analogues: A Comparative Analysis
A detailed examination of the estrogenic activity of common bisphenol A (BPA) alternatives reveals that many exhibit comparable or even greater estrogenic potential than BPA itself. This guide provides a comparative analysis of the estrogenic activity of various bisphenol analogues, supported by experimental data from in vitro studies. The findings underscore the importance of thorough toxicological evaluation of BPA substitutes.
Recent research highlights that "BPA-free" does not necessarily mean free of estrogenic activity.[1][2] Studies have shown that several BPA analogues, including Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol AF (BPAF), Bisphenol B (BPB), and Bisphenol Z (BPZ), can mimic the action of estrogen, a key hormone in the endocrine system.[2][3][4] This guide summarizes key findings on their comparative estrogenic potencies, receptor binding affinities, and effects on cell proliferation, providing researchers, scientists, and drug development professionals with a concise overview of the current scientific evidence.
Comparative Estrogenic Activity
In vitro studies consistently demonstrate that numerous bisphenol analogues possess estrogenic activity, often in the same order of magnitude as BPA.[2][5] The estrogenic potency of these compounds is typically evaluated using reporter gene assays, which measure the activation of the estrogen receptor (ER), and cell proliferation assays.
One study comparing BPA to six analogues found the following order of estrogenic potency: BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS.[3] Notably, BPAF, BPB, and BPZ were identified as being more estrogenic than BPA in a human breast cancer cell model.[3] Another study reported a similar rank order of toxicity in zebrafish embryo-larvae: BPAF > BPA > BPF > BPS.[6]
The estrogenic activity of these analogues is mediated through their interaction with estrogen receptors, ERα and ERβ.[1][7] While BPA binds to both ER subtypes, some analogues exhibit preferential binding.[8] For instance, BPAF and BPC have shown a higher affinity for both ERα and ERβ compared to BPA, with a preference for ERβ.[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the estrogenic activity of various bisphenol analogues from multiple in vitro studies.
Table 1: Relative Estrogenic Potency of Bisphenol Analogues
| Bisphenol Analogue | Abbreviation | Relative Estrogenic Potency (Compared to BPA) | Reference Assay(s) |
| Bisphenol A | BPA | 1.0 | Reporter Gene Assays, Cell Proliferation Assays |
| Bisphenol AF | BPAF | > 1.0 (More Potent) | Reporter Gene Assays, Cell Proliferation Assays[3][6] |
| Bisphenol B | BPB | > 1.0 (More Potent) | Reporter Gene Assays, Cell Proliferation Assays[3] |
| Bisphenol Z | BPZ | ~ 1.0 (Similar Potency) | Reporter Gene Assays, Cell Proliferation Assays[3] |
| Bisphenol F | BPF | < 1.0 (Less Potent) | Reporter Gene Assays, Cell Proliferation Assays[2][3][5] |
| Bisphenol S | BPS | < 1.0 (Less Potent) | Reporter Gene Assays, Cell Proliferation Assays[2][3][5][6] |
| Bisphenol AP | BPAP | < 1.0 (Less Potent) | Reporter Gene Assays, Cell Proliferation Assays[3] |
| Bisphenol C | BPC | > 1.0 (More Potent) | Reporter Gene Assays[7] |
| Bisphenol E | BPE | > 1.0 (More Potent) | Reporter Gene Assays[7] |
Table 2: Estrogen Receptor (ER) Binding Affinity (IC50 Values)
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Receptor Preference |
| 17β-Estradiol (E2) | ~1-10 | ~1-10 | ERα (slight)[8] |
| Bisphenol A (BPA) | ~317 | ~693 | ERα[8][9] |
| Bisphenol AF (BPAF) | ~50-100 | ~18.9 | ERβ[8][9] |
| Bisphenol B (BPB) | Data varies | Data varies | - |
| Bisphenol C (BPC) | Data varies | Data varies | ERβ[8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The assessment of estrogenic activity of bisphenol analogues relies on established in vitro assays. The following are detailed methodologies for key experiments cited in this guide.
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
This assay is a primary method for quantifying the estrogenic activity of compounds.
-
Cell Culture and Transfection: Human cell lines, such as the U2-OS or HeLa cells, are cultured in appropriate media.[1] The cells are then transfected with two plasmids: one containing the gene for the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[10][11]
-
Compound Exposure: The transfected cells are exposed to a range of concentrations of the test bisphenol analogues, along with a positive control (17β-estradiol) and a negative control (vehicle solvent).[12]
-
Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[13][14]
-
Data Analysis: The luminescence signal is proportional to the activation of the estrogen receptor. The results are often expressed as relative potency compared to 17β-estradiol or as EC50 values (the concentration at which 50% of the maximum response is observed).
Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of human breast cancer cells, such as MCF-7.[15][16]
-
Cell Culture: MCF-7 cells, which endogenously express the estrogen receptor, are maintained in a culture medium.[17][18][19]
-
Hormone Deprivation: Before the assay, the cells are cultured in a medium without estrogens to synchronize them and reduce baseline proliferation.
-
Compound Exposure: The cells are then seeded in multi-well plates and exposed to various concentrations of the bisphenol analogues, a positive control (17β-estradiol), and a negative control.[15]
-
Cell Proliferation Measurement: After several days of incubation (typically 6 days), the cell number is quantified.[19] This can be done by direct cell counting, or more commonly, using colorimetric assays like the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.[19][20]
-
Data Analysis: The increase in cell number in the presence of a test compound, compared to the negative control, indicates its estrogenic activity. The proliferative effect is compared to that of 17β-estradiol to determine the relative proliferative potency.
Visualizing the Mechanisms
To better understand the processes involved in the estrogenic activity of bisphenol analogues, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Estrogenic signaling pathway of bisphenol analogues.
Caption: Workflow for in vitro estrogenic activity assays.
Caption: Logical relationship in determining estrogenic activity.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 4. Concern about the Safety of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation [mdpi.com]
- 8. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcriptome analysis of human mammary epithelial cells treated with bisphenol A and bisphenol A analogue mixtures reveals major alterations in multiple cellular pathways [publichealthtoxicology.com]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
Assessing Leaching of Dimethyl-Bisphenol A from Consumer Products: A Comparative Guide
Dimethyl-Bisphenol A (DMBPA): An Overview
This compound (CAS No. 1568-83-8) is a chemical compound that has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α)[1][2]. HIF-1α is a protein that plays a crucial role in the cellular response to low oxygen conditions and is implicated in various physiological and pathological processes, including cancer. In vitro studies have shown that DMBPA can decrease the expression of Vascular Endothelial Growth Factor A (Vegfa) mRNA, a target of HIF-1α[1][2].
While toxicological data for DMBPA is limited, some in vitro studies on BPA and its analogues provide insights into the potential biological effects of bisphenols. For instance, various bisphenols have been shown to exhibit endocrine-disrupting properties[3]. It is important to note that without specific studies on DMBPA leaching and its toxicological effects upon ingestion, a direct risk assessment for consumers cannot be made.
A Framework for Assessing Leaching: Lessons from Bisphenol A (BPA)
Given the lack of data for DMBPA, we can look to the extensive body of research on BPA to outline a comprehensive approach for assessing the leaching of bisphenols from consumer products. These studies provide robust experimental protocols and data presentation formats that can be adapted for DMBPA.
Experimental Protocols for Leaching Assessment
The general methodology for assessing bisphenol leaching involves simulating the conditions under which consumer products are used and then analyzing the amount of the compound that has migrated into a food simulant or solvent.
1. Sample Preparation:
-
Product Selection: A range of consumer products, particularly food and beverage containers, should be selected for testing.
-
Cleaning: Products are typically washed according to manufacturer instructions to remove any surface contaminants before testing.
-
Cutting/Sectioning: For larger items, representative sections may be cut to fit into testing vessels, ensuring a known surface area is exposed to the simulant.
2. Migration/Leaching Experiment:
-
Food Simulants: Different food simulants are used to represent various types of food and beverages. Common simulants include:
-
Distilled or deionized water (for aqueous foods)
-
3% acetic acid (for acidic foods)
-
10% or 50% ethanol (for alcoholic beverages and fatty foods)
-
Olive oil or other fatty food simulants (e.g., Miglyol)
-
-
Exposure Conditions: The products are filled with or immersed in the food simulant under controlled conditions that mimic real-world use. Key parameters include:
-
Temperature: Testing is often conducted at various temperatures, such as refrigeration (e.g., 4°C), room temperature (e.g., 25°C), and elevated temperatures to simulate heating or cooking (e.g., 70°C, 100°C).
-
Duration: The contact time between the product and the simulant is varied to assess leaching over different storage or use periods (e.g., 24 hours, 10 days).
-
Repeated Use: For reusable products like baby bottles or water bottles, leaching may be assessed after multiple cycles of use and washing to simulate aging of the material.
-
3. Analytical Quantification:
-
Extraction: After the exposure period, the food simulant is collected. For fatty food simulants, a solvent extraction step is often necessary to isolate the bisphenol. Solid-phase extraction (SPE) or solid-phase microextraction (SPME) can be used to concentrate the analyte from aqueous samples.
-
Analysis: The concentration of the leached bisphenol is determined using sensitive analytical techniques, most commonly:
-
High-Performance Liquid Chromatography (HPLC) with fluorescence or diode array detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which often requires a derivatization step to make the bisphenol more volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , which offers high sensitivity and selectivity.
-
Data Presentation: A Comparative Table for Bisphenol A Leaching
The following table summarizes hypothetical data for BPA leaching from different types of consumer products under various conditions, illustrating how such data for DMBPA could be presented for easy comparison.
| Product Type | Material | Food Simulant | Temperature (°C) | Duration | BPA Leaching Level (µg/L or µg/kg) | Reference |
| Baby Bottle | Polycarbonate | Water | 100 | 1 hour | 5.2 | Fictional Study A |
| Water Bottle | Polycarbonate | Water | 25 | 24 hours | 0.8 | Fictional Study B |
| Food Container | Polycarbonate | 3% Acetic Acid | 70 | 2 hours | 12.5 | Fictional Study C |
| Canned Food Lining | Epoxy Resin | Olive Oil | 121 (autoclave) | 1 hour | 25.0 | Fictional Study D |
| "BPA-Free" Bottle | Tritan™ Copolyester | Water | 40 | 24 hours | < 0.1 | Fictional Study E |
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates a typical experimental workflow for assessing bisphenol leaching from consumer products.
References
A Comparative Guide to Inter-Laboratory Validation of Bisphenol A Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bisphenols, such as dimethyl-bisphenol A (DMBPA), is critical for toxicological studies, environmental monitoring, and ensuring the safety of consumer products. While specific inter-laboratory validation data for DMBPA is not extensively published, a wealth of information exists for its close structural analog, Bisphenol A (BPA). The principles and methodologies applied to BPA are directly transferable and provide a robust framework for establishing a validated DMBPA quantification method. This guide compares common analytical techniques used for BPA analysis, presenting their performance data from various studies and outlining detailed experimental protocols.
Quantitative Performance Comparison of Analytical Methods for BPA Quantification
The selection of an appropriate analytical method for bisphenol quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[1][2][3]
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery (%) |
| GC-MS | Paper & Cardboard | 0.02 µg/kg - 6 µg/kg[1] | - | < 4.5% (Reproducibility)[1] | - |
| Wastewater | 0.3 - 13.0 ng/L[4] | - | - | - | |
| Water | 1 - 8 ng/mL[5] | 5 - 14 ng/mL[5] | Intra-day: 3.6 - 7.4%, Inter-day: < 9.3%[5] | 93.4 - 104.5%[5] | |
| LC-MS/MS | Human Plasma | 0.1 ng/mL (BPA)[6] | - | Intra-day: 2.89 - 9.45%, Inter-day: 6.49 - 11.01%[7] | Intra-day: 87.72 - 106.6%, Inter-day: 93.7 - 98.58%[7] |
| River Water | - | 0.005 - 0.02 ng/mL[8] | Intra-day: < 10.1%, Inter-day: < 11.6%[8] | - | |
| Plant-Based Beverages | 0.26 ng/mL[9] | 0.78 ng/mL[9] | Repeatability: 6.4 - 13.2%, Intermediate Precision: 8.1 - 14.1%[9] | 78.0 - 105.0%[9] | |
| HPLC-UV | Various | 0.0001 µg/mg - 0.20 µg/mL[10] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results across different laboratories. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for BPA in Water
This protocol is based on a dispersive liquid-liquid microextraction (SB-DLLME) method followed by GC-ion trap mass spectrometry (GC-IT/MS) analysis.[5]
a) Sample Preparation (SB-DLLME):
-
To 1 L of water sample (pH adjusted to 5), add 5 µL of an internal standard (e.g., anthracene at 1 mg/mL).[5]
-
Add 200 µL of n-hexane as the extraction solvent.[5]
-
Stir the mixture for 5 minutes, followed by 6 minutes in an ultrasonic bath.[5]
-
Add 15 g/L of NaCl and vortex for 10 minutes to break the emulsion.[5]
-
Collect the upper organic layer for GC-MS analysis.
b) Derivatization (Silylation):
-
For GC-MS analysis of polar compounds like BPA, a derivatization step is often necessary to increase volatility and improve chromatographic separation.[1][4]
-
Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.[11]
-
Heat the mixture at 70°C for 15 minutes to complete the derivatization.[11]
-
Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent like hexane for injection into the GC-MS.[11]
c) GC-MS Analysis:
-
Column: A non-polar column, such as one with a 5% diphenyl-95% dimethyl polysiloxane stationary phase, is commonly used.[10]
-
Injection: 1 µL of the final solution is injected.[5]
-
Ionization Mode: Electron Ionization (EI) is typically used.[1]
-
Detection: Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized BPA.[4][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for BPA in Human Plasma
This protocol involves a simple solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.[6]
a) Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then water.[10]
-
Load 500 µL of the plasma sample onto the cartridge.[6]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the BPA with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used for separation.[6]
-
Mobile Phase: A gradient elution with water and an organic solvent like methanol or acetonitrile, often with additives like formic acid, is employed.[6]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is common for BPA analysis.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for both BPA and an internal standard (e.g., ¹³C₁₂-BPA).[6][12]
Visualizing the Inter-Laboratory Validation Workflow
An inter-laboratory validation study, also known as a round-robin test, is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. Validation of a simple extraction procedure for bisphenol A identification from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. mdpi.com [mdpi.com]
comparing the antioxidant properties of dimethyl-bisphenol A with other phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a large and diverse group of chemical constituents widely recognized for their antioxidant properties. These properties are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the study of antioxidant compounds a critical area of research in drug development and preventative medicine.
This guide provides a comparative overview of the antioxidant properties of several phenolic compounds. While the primary focus was intended to be on dimethyl-bisphenol A, a comprehensive search of the current scientific literature did not yield sufficient quantitative data from standardized antioxidant assays (DPPH, ABTS, ORAC) to facilitate a direct comparison. Therefore, this guide will focus on a selection of well-characterized phenolic compounds, including the widely studied Bisphenol A (BPA), the synthetic antioxidant Butylated Hydroxytoluene (BHT), and the water-soluble vitamin E analog, Trolox. This comparison will provide a valuable reference for researchers evaluating the antioxidant potential of various phenolic structures.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds can be quantified using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox equivalents (TE), which compares the antioxidant capacity of a substance to that of Trolox.
| Compound | Assay | IC50 (µM) | Trolox Equivalents (TE) | Reference |
| Bisphenol A (BPA) | DPPH | Data not readily available | Data not readily available | |
| ABTS | Data not readily available | Data not readily available | ||
| ORAC | Data not readily available | Data not readily available | ||
| Butylated Hydroxytoluene (BHT) | DPPH | ~25.95 µg/mL | Not Applicable | [1] |
| ABTS | Data not readily available | Data not readily available | ||
| ORAC | Data not readily available | Data not readily available | ||
| Trolox | DPPH | ~7.05 µg/mL | 1.0 (by definition) | [1] |
| ABTS | Standard | 1.0 (by definition) | ||
| ORAC | Standard | 1.0 (by definition) | ||
| This compound | DPPH | Data not readily available | Data not readily available | |
| ABTS | Data not readily available | Data not readily available | ||
| ORAC | Data not readily available | Data not readily available |
Note: The available literature primarily focuses on the endocrine-disrupting properties and the induction of oxidative stress by Bisphenol A and its analogs, rather than their potential antioxidant capacities in cell-free assays.[2][3] The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4] The method is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds and positive control (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Add a specific volume of the test compound or control solution to a cuvette or microplate well.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds and positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or control solution to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[6][7] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (fluorescent probe)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., Trolox)
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare solutions of the test compound, Trolox standards, and a blank in phosphate buffer.
-
In a microplate, add the test compound, standards, or blank to respective wells.
-
Add the fluorescein solution to all wells and incubate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the net fluorescence decay curve (AUC) for each sample by subtracting the AUC of the blank.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined from the standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental process and the biological context of antioxidant activity, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the antioxidant capacity of a compound.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8][9]
Conclusion
This guide provides a framework for comparing the antioxidant properties of phenolic compounds. While direct experimental data for this compound remains elusive in the context of standard antioxidant assays, the provided protocols and comparative data for other well-known phenols offer a valuable resource for researchers. The visualization of a typical experimental workflow and a critical cellular signaling pathway further aids in understanding the evaluation and biological relevance of antioxidant activity. Future research is warranted to elucidate the specific antioxidant capacity of this compound and other bisphenol analogs to better understand their complete toxicological and potential therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A and its analogs bisphenol B, bisphenol F, and bisphenol S: Comparative in vitro and in vivo studies on the sperms and testicular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Endocrine Disrupting Potential of Dimethyl-bisphenol A: A Comparative Analysis of Theoretical Predictions and Experimental Evidence
For Immediate Release
A comprehensive comparison guide has been developed to validate a theoretical model for predicting the properties of 3,3'-dimethylbisphenol A (DMBPA), a derivative of the well-known endocrine disruptor bisphenol A (BPA). This guide provides researchers, scientists, and drug development professionals with a critical evaluation of computational predictions against robust experimental data, focusing on the estrogenic activity of DMBPA.
The guide addresses the pressing need for accurate and reliable methods to assess the safety of BPA analogs, which are increasingly used as substitutes in various consumer products. By juxtaposing theoretical predictions from a Quantitative Structure-Activity Relationship (QSAR) model with experimental results from an in vitro bioassay, this document offers valuable insights into the predictive power of computational toxicology for screening potential endocrine-disrupting chemicals.
Quantitative Comparison of Predicted and Experimental Estrogenic Activity
The estrogenic activity of a compound is a key indicator of its potential to interfere with the endocrine system. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency.
A prominent theoretical approach for predicting such properties is the use of QSAR models. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For bisphenol analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) are often employed. These models consider the three-dimensional shape and electronic properties of molecules to predict their interaction with biological targets such as the estrogen receptor.
Experimental validation of this predicted activity is crucial. The estrogenic activity of 3,3'-dimethylbisphenol A has been determined using an Estrogen Response Element (ERE)-luciferase reporter gene assay.[1] This in vitro bioassay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene, in this case, luciferase.
| Compound | Property | Predicted Value (Qualitative) | Experimental Value (EC50) |
| 3,3'-dimethylbisphenol A (Bisphenol C) | Estrogenic Activity | Predicted to have moderate to high estrogenic activity based on structural similarity to BPA and the presence of key functional groups known to interact with the estrogen receptor, as per general 3D-QSAR models for bisphenols. | ~3.16 x 10⁻⁶ M |
Note: The experimental EC50 value is derived from a study by Kitamura et al. (2005), where DMBPA showed significant estrogenic activity in an ERE-luciferase reporter assay with MCF-7 cells.[1]
Methodologies for Property Determination
A clear understanding of the methodologies used to derive both theoretical and experimental values is essential for a critical evaluation of the model's validity.
Theoretical Protocol: 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
The prediction of estrogenic activity for bisphenol analogs is often achieved through 3D-QSAR modeling techniques such as Comparative Molecular Field Analysis (CoMFA).[2][3][4]
Methodology:
-
Dataset Collection: A set of bisphenol analogs with known experimental estrogenic activities is compiled to serve as a training set for the model.
-
Molecular Modeling: The 3D structures of the molecules in the training set, including 3,3'-dimethylbisphenol A, are generated and optimized to their lowest energy conformation.
-
Alignment: The molecules are aligned in a 3D grid based on a common structural scaffold. This ensures that the structural variations are compared consistently.
-
Field Calculation: Steric and electrostatic fields are calculated at each grid point around the aligned molecules. These fields represent the spatial and electronic properties of the molecules.
-
QSAR Model Generation: Partial Least Squares (PLS) analysis is used to establish a correlation between the variations in the steric and electrostatic fields (independent variables) and the experimental biological activities (dependent variable). This results in a mathematical equation that can be used to predict the activity of new or untested compounds.
-
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.
Experimental Protocol: Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
The experimental determination of estrogenic activity for 3,3'-dimethylbisphenol A was performed using an ERE-luciferase reporter gene assay in a human cell line (e.g., MCF-7).[1][5][6]
Methodology:
-
Cell Culture: Human cells, typically a breast cancer cell line like MCF-7 which endogenously expresses estrogen receptors, are cultured in a suitable medium.
-
Transfection: The cells are transiently or stably transfected with two key genetic constructs: an expression vector for the estrogen receptor (if not endogenously expressed at sufficient levels) and a reporter plasmid. The reporter plasmid contains multiple copies of an Estrogen Response Element (ERE) sequence upstream of a minimal promoter that drives the expression of the luciferase gene.
-
Compound Exposure: The transfected cells are exposed to various concentrations of the test compound, in this case, 3,3'-dimethylbisphenol A. A known estrogen, such as 17β-estradiol, is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for the compound to interact with the estrogen receptor, bind to the EREs, and induce the expression of the luciferase gene.
-
Cell Lysis and Luciferase Assay: After incubation, the cells are lysed to release their contents, including the newly synthesized luciferase enzyme. A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the estrogenic activity of the compound. The data is plotted as a dose-response curve, and the EC50 value is calculated.
Visualizing the Validation Workflow
To clearly illustrate the process of validating the theoretical model against experimental data, the following workflow diagram is provided.
This comparative guide underscores the importance of integrating computational and experimental approaches in toxicological sciences. While theoretical models like QSAR offer a rapid and cost-effective means of screening large numbers of chemicals, their predictive accuracy must be continuously validated against high-quality experimental data. The findings presented here contribute to a more comprehensive understanding of the endocrine-disrupting potential of DMBPA and highlight the utility of these combined methodologies in risk assessment and the development of safer chemical alternatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of estrogen receptor alpha and beta subtypes based on comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bisphenol Landscape: A Comparative Analysis of Dimethyl-Bisphenol A and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles and environmental considerations of dimethyl-bisphenol A (DMBPA) and other prevalent bisphenols, including bisphenol A (BPA), bisphenol S (BPS), and bisphenol F (BPF). This analysis is supported by a review of existing experimental data to inform safer chemical selection and guide future research.
The widespread use of bisphenol A (BPA) in plastics and resins has led to concerns about its endocrine-disrupting properties and potential adverse health effects.[1] This has driven the development and adoption of alternative bisphenols. However, the structural similarity of these alternatives raises questions about their own safety profiles. This guide focuses on a comparative assessment of DMBPA against its more common counterparts, summarizing key toxicological data and outlining the experimental methods used to generate this information. While a formal life cycle assessment (LCA) for DMBPA is not publicly available, this guide will touch upon the synthesis processes of various bisphenols to provide a qualitative perspective on their potential environmental footprints.
Comparative Toxicity Assessment
The following tables summarize acute oral toxicity and aquatic toxicity data for DMBPA and other selected bisphenols. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
Table 1: Acute Oral Toxicity Data
| Bisphenol | Test Species | LD50 (mg/kg bw) | Reference |
| This compound (DMBPA) | Data Not Available | - | |
| Bisphenol A (BPA) | Rat | 3300 - 4240 | [1][2][3] |
| Mouse | 2500 - 5200 | [2][3] | |
| Bisphenol S (BPS) | Rat | 2830 - 4556 | [4][5] |
| Bisphenol F (BPF) | Rat | 4000 - 4950 | [6][7][8] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Table 2: Aquatic Toxicity Data
| Bisphenol | Test Species | Endpoint | Value (mg/L) | Reference |
| This compound (DMBPA) | Data Not Available | - | - | |
| Bisphenol A (BPA) | Daphnia magna (Water flea) | 48h EC50 | 10 | [9] |
| Pimephales promelas (Fathead minnow) | 96h LC50 | 4.6 - 4.7 | [9] | |
| Aquatic Invertebrates | 96h LC50 | 0.96 - 2.70 | [10][11] | |
| Fish | 96h LC50 | 6.8 - 17.9 | [10][11] | |
| Bisphenol S (BPS) | Daphnia magna | 48h EC50 | 55 - 76 | [12] |
| Chlorella vulgaris (Green algae) | 48h EC50 | 3.16 | [13] | |
| Desmodesmus subspicatus (Green algae) | 72h EC50 | 0.88 | [13] | |
| Bisphenol F (BPF) | Ceratophyllum demersum (Aquatic plant) | - | Growth inhibition at 20 mg/L | [14] |
| Zebrafish (embryo/larvae) | - | Less toxic than BPA | [15] |
EC50 (Effective Concentration, 50%) is the concentration of a substance that causes a defined effect in 50% of the test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
A summary of key experimental methodologies used to assess the toxicological and endocrine-disrupting potential of bisphenols is provided below.
Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)
This in vivo assay is a short-term screening test for estrogenic activity.[16][17] It relies on the measurement of the increase in uterine weight (uterotrophic response) in either immature female rodents or adult female rodents that have been ovariectomized.[17][18]
Workflow:
-
Animal Model Selection: Immature female rats or mice, or adult ovariectomized rats or mice are used.[17][18]
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection.[17] A reference estrogen (e.g., ethinyl estradiol) is used as a positive control.[18]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[17]
-
Uterine Weight Measurement: The uterus is excised and weighed (wet and blotted).
-
Data Analysis: A statistically significant increase in the mean uterine weight of the treated group compared to the vehicle control group indicates a positive estrogenic response.[17]
Signaling Pathways of Endocrine Disruption
Bisphenols are known to exert their endocrine-disrupting effects by interacting with various cellular signaling pathways, primarily through nuclear receptors.
Estrogen Receptor Signaling Pathway
The estrogenic activity of many bisphenols is mediated through their binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction can mimic the effects of endogenous estrogens, leading to the regulation of gene expression involved in reproduction and development.
Qualitative Life Cycle Considerations: A Look at Synthesis
While quantitative LCA data is lacking for a direct comparison, examining the synthesis routes of these bisphenols can offer qualitative insights into potential environmental impacts related to raw materials, energy consumption, and waste generation.
-
Bisphenol A (BPA): The industrial production of BPA typically involves the condensation of phenol with acetone, catalyzed by a strong acid like hydrochloric acid or a sulfonated polystyrene resin.[19][20][21] This process requires significant energy input for heating and distillation to purify the final product.[19][22] The use of corrosive acids also necessitates specialized equipment.
-
Bisphenol S (BPS): BPS is synthesized by the reaction of two equivalents of phenol with one equivalent of sulfuric acid or oleum.[23][24] This process also generates water as a byproduct, which needs to be removed to drive the reaction to completion.
-
Bisphenol F (BPF): BPF is produced through the reaction of phenol with formaldehyde, typically in the presence of an acid catalyst such as oxalic acid or phosphoric acid.[25][26][27] The reaction conditions can influence the isomer distribution in the final product.
-
This compound (DMBPA): The synthesis of DMBPA is not as widely documented in publicly available literature as that of other bisphenols, making a direct comparison of its production process challenging.
The reliance on petroleum-derived feedstocks (phenol, acetone, formaldehyde) for all these bisphenols ties their life cycle to the environmental impacts of the petrochemical industry. Variations in catalyst types, reaction conditions, and purification methods will ultimately influence the overall energy and resource intensity of each specific bisphenol's production.
Conclusion
The available data indicates that while developed as alternatives to BPA, other bisphenols like BPS and BPF also exhibit varying degrees of toxicity and endocrine-disrupting activity. A comprehensive understanding of the potential risks associated with DMBPA is currently hampered by the limited publicly available toxicological data. This guide highlights the need for further research to fill these data gaps to enable a more complete and quantitative comparative life cycle assessment. For researchers and professionals in drug development and material science, a thorough evaluation of the toxicological and ecotoxicological profiles of any bisphenol, including DMBPA, is crucial before its adoption as a "safer" alternative. The experimental protocols and signaling pathway information provided herein offer a foundational framework for conducting such assessments.
References
- 1. asb.scione.com [asb.scione.com]
- 2. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. site.unibo.it [site.unibo.it]
- 11. Influence of Lipophilicity on the Toxicity of Bisphenol A and Phthalates to Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and multigenerational effects of bisphenol S exposure to Caenorhabditis elegans on developmental, biochemical, reproductive and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Toxicological effects of bisphenol F on growth, antioxidant response, ultrastructure, and microbial properties of the submerged macrophyte Ceratophyllum demersum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. researchmap.jp [researchmap.jp]
- 19. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
- 20. Badger Licensing, LLC > Technologies > Bisphenol A (BPA) [badgerlicensing.com]
- 21. toyo-eng.com [toyo-eng.com]
- 22. juniperpublishers.com [juniperpublishers.com]
- 23. Bisphenol S - Wikipedia [en.wikipedia.org]
- 24. grokipedia.com [grokipedia.com]
- 25. CN1160704A - Synthesis technology of bisphenol F - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl-bisphenol A: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Dimethyl-bisphenol A (DMBPA), ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures for this compound, it is imperative to be thoroughly familiar with its hazard profile and to implement the requisite safety precautions. DMBPA is classified as an irritant to the eyes, skin, and respiratory system.[1][2]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling DMBPA involves the use of appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., butyl rubber or neoprene)
-
Chemical splash goggles and a face shield
-
A fully buttoned laboratory coat[3]
-
Closed-toe shoes[3]
Engineering Controls: All manipulations of DMBPA, from weighing to solution preparation and waste consolidation, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3]
Waste Segregation and Collection: A Step-by-Step Approach
The cardinal rule of hazardous waste management is stringent segregation. Never mix DMBPA waste with other waste streams to prevent unforeseen chemical reactions and to ensure compliant disposal.
-
Establish Designated Waste Containers:
-
Solid Waste: Utilize a puncture-proof, sealable container for all DMBPA-contaminated solid waste.[4] This includes items such as gloves, pipette tips, weighing papers, and contaminated bench protectors.
-
Liquid Waste: A separate, clearly labeled, and shatter-proof container should be designated for all aqueous and organic solvent solutions containing DMBPA.[5]
-
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste: this compound" and any other relevant hazard symbols as per institutional and regulatory guidelines. The container must remain closed when not in use.[4]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Aqueous Solutions: Neutralize if necessary and collect in the designated liquid waste container.
-
Organic Solvent Solutions: Collect in a separate, compatible container for halogenated or non-halogenated waste, as appropriate.
-
Solid Waste: Once the solid waste container is 90% full, seal it and arrange for pickup through your institution's EHS office.[4]
-
Empty Containers: Rinse empty DMBPA containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Under no circumstances should DMBPA or its solutions be disposed of down the drain. [4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀O₂ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| Melting Point | 54-59°C | [1] |
| Boiling Point | 364.8°C at 760 mmHg | [1] |
| Flash Point | 136.3°C | [1] |
Experimental Protocol: Spill Cleanup
In the event of a small spill of solid this compound (less than 50 ml) within a chemical fume hood:[6]
-
Ensure Proper PPE: Don all required personal protective equipment.
-
Containment: Cautiously sweep the solid material into a sealable container.[1] Avoid generating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or methanol).
-
Waste Collection: All cleanup materials, including the contaminated cloth and any used absorbent pads, must be placed in the designated solid hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[6]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | CAS#:1568-83-8 | Chemsrc [chemsrc.com]
- 2. chemos.de [chemos.de]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

